2-(Pyrrolidin-3-yl)pyrazine hydrochloride
Description
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Properties
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWKZRBPCTYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857406 | |
| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-82-7 | |
| Record name | 2-(Pyrrolidin-3-yl)pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Recognized as a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, a robust and reproducible synthetic pathway is paramount. This document outlines a field-proven, multi-step synthesis beginning with commercially available starting materials, proceeding through a Boc-protection strategy, nucleophilic aromatic substitution, and concluding with acidic deprotection and salt formation. Each step is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations. Furthermore, a rigorous characterization workflow is presented, employing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the unequivocal confirmation of structure and purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.
Introduction and Strategic Importance
2-(Pyrrolidin-3-yl)pyrazine is a versatile scaffold in modern drug discovery. Its structure combines a pyrrolidine ring, a common motif in bioactive molecules that imparts favorable pharmacokinetic properties, with a pyrazine ring, a heteroaromatic system known for its role in modulating biological activity. The hydrochloride salt form of this compound enhances both its stability and aqueous solubility, making it an ideal candidate for further synthetic elaboration and for use in various biological assays. Its primary application lies as a crucial building block in the synthesis of novel therapeutic agents, with significant research focused on its utility in neuroscience for investigating neurotransmitter systems.
The synthetic strategy detailed herein is designed for reliability and scalability. It employs a protecting group strategy to achieve regioselective functionalization, a cornerstone of modern organic synthesis. The logic behind this approach is to temporarily mask the highly reactive secondary amine of the pyrrolidine ring, thereby directing the key bond-forming reaction to the desired C3-position.
Synthetic Pathway and Experimental Protocols
The synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is accomplished via a three-step sequence from tert-butyl 3-aminopyrrolidine-1-carboxylate. This pathway is efficient and utilizes common laboratory reagents.
Step 1: Synthesis of tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (Boc-Protected Intermediate)
The key bond-forming step involves a nucleophilic aromatic substitution reaction. The primary amine of the Boc-protected pyrrolidine displaces the chloride on the electron-deficient pyrazine ring. The tert-butoxycarbonyl (Boc) group is essential here; it deactivates the pyrrolidine ring nitrogen towards nucleophilic attack, preventing self-condensation or reaction at the N1 position and ensuring the desired C-N bond forms at the C3 position.
Protocol:
-
To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add 2-chloropyrazine (1.1 eq) to the mixture.
-
The reaction can be thermally driven (e.g., 80-100 °C) or catalyzed using a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP) for a Buchwald-Hartwig amination, which often allows for milder reaction conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and residual base.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Boc-protected intermediate as a solid.
Step 2: Synthesis of 2-(Pyrrolidin-3-yl)pyrazine (Free Base)
This step involves the removal of the acid-labile Boc protecting group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid are used. The mechanism proceeds by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
Protocol:
-
Dissolve the tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent, such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.
-
Slowly add a solution of strong acid. Common choices include:
-
Trifluoroacetic acid (TFA) (5-10 eq) in DCM.
-
A saturated solution of HCl in 1,4-Dioxane (4M) or diethyl ether.
-
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The evolution of CO₂ gas is often observed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting crude product is the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH > 10 with a base like 1M NaOH, and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 2-(Pyrrolidin-3-yl)pyrazine.
Step 3: Formation of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
The final step is the formation of the hydrochloride salt to improve the compound's handling, stability, and solubility properties. This is a straightforward acid-base reaction.
Protocol:
-
Dissolve the purified 2-(Pyrrolidin-3-yl)pyrazine free base (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, methanol, or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (1.0-1.2 eq) in a compatible solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by adding a less polar co-solvent like hexane.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or the precipitation solvent to remove any impurities.
-
Dry the product under vacuum to yield 2-(Pyrrolidin-3-yl)pyrazine hydrochloride as a solid, typically an off-white to pale yellow powder.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Pyrrolidin-3-yl)pyrazine hydrochloride.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.0-8.5 ppm). Pyrrolidine Protons: A complex series of multiplets in the aliphatic region (δ 2.0-4.0 ppm). The N-H protons of the pyrrolidine and the hydrochloride salt will appear as broad singlets, exchangeable with D₂O. |
| ¹³C NMR | Pyrazine Carbons: Signals in the aromatic region (δ 140-155 ppm). Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-60 ppm), with carbons adjacent to the nitrogen appearing more downfield. |
| Mass Spec. (ESI+) | Molecular Ion: A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 164.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₁₄N₃. |
| FT-IR (KBr) | N-H Stretch: Broad absorption band around 3400-3200 cm⁻¹ (amine N-H). C-H Stretch: Absorptions around 3100-2800 cm⁻¹ (aromatic and aliphatic C-H). C=N/C=C Stretch: Peaks in the 1600-1400 cm⁻¹ region characteristic of the pyrazine ring. |
Chromatographic Purity
Purity is best assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 275 nm |
| Expected Purity | ≥98% (by peak area) |
Safety, Storage, and Handling
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Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like TFA and HCl are corrosive and should be handled with extreme care.
-
Storage: Store 2-(Pyrrolidin-3-yl)pyrazine hydrochloride in a tightly sealed container in a cool, dry, and dark place (recommended 0-8 °C) under an inert atmosphere to prevent degradation.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This guide presents a robust and well-documented pathway for the synthesis and characterization of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride. The described methods, from the strategic use of a Boc-protecting group to the detailed analytical workflow, provide researchers with a reliable framework for obtaining this valuable pharmaceutical intermediate with high purity. By understanding the rationale behind each experimental step, scientists can confidently reproduce and, if necessary, adapt these protocols for the advancement of their research and development projects.
References
-
Reddit - r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 23, 2026, from [Link]
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SIELC Technologies. (2018, May 16). Pyrazine. Retrieved February 23, 2026, from [Link]
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AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved February 23, 2026, from [Link]
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AccelaChemBio. (n.d.). 1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride. Retrieved February 23, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved February 23, 2026, from [Link]
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NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
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Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]
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Cui, C., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar. Retrieved February 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]
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Agilent Technologies. (2017, January 16). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Retrieved February 23, 2026, from [Link]
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Hsu, M. C., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. PMC - NIH. Retrieved February 23, 2026, from [Link]
- Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipept
The Versatility of the Pyrazine Scaffold: A Technical Guide to the Biological Activities of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a focal point for the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the diverse pharmacological effects of novel pyrazine compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms, experimental validation, and structure-activity relationships, this document serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers.[1][6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways and enzymes that are critical for cancer cell proliferation, survival, and metastasis.[1][6]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrazine compounds exert their anticancer effects is the inhibition of protein kinases.[1] Dysregulation of kinase activity is a well-established driver of oncogenesis, making them attractive therapeutic targets.[1] Many pyrazine-based molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking downstream signaling.[1]
Prominent examples include the inhibition of:
-
c-Met and VEGFR-2: Certain[2][3][8]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of these receptor tyrosine kinases, which are crucial for tumor growth, angiogenesis, and metastasis.[1][9]
-
Aurora Kinases: Imidazopyrazine derivatives have shown potent inhibitory activity against Aurora kinases, key regulators of mitosis, leading to cell cycle arrest.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as pan-FGFR inhibitors, blocking downstream signaling pathways and exhibiting potent antitumor activity in cancer cell lines with FGFR abnormalities.[10]
Beyond kinase inhibition, some pyrazine derivatives induce apoptosis in cancer cells. For instance, certain chalcone-pyrazine hybrids have been shown to trigger programmed cell death in BEL-7402 human hepatoma cells.[2] Other pyrazine-containing compounds have been found to inhibit histone acetyltransferases (HATs) like p300/CBP, which play a crucial role in gene regulation and whose dysregulation is implicated in cancer.[11]
Experimental Workflow: Assessing Anticancer Efficacy
The evaluation of the anticancer potential of novel pyrazine compounds typically involves a series of in vitro assays. A standard workflow is depicted below:
Caption: A typical workflow for the in vitro evaluation of anticancer activity.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
Quantitative Data Summary: Anticancer Activity of Pyrazine Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic acid-ligustrazine derivative 34 | BEL-7402 (Hepatoma) | 9.400 | [2] |
| Cinnamic acid-ligustrazine derivative 34 | A549 (Lung) | 7.833 | [2] |
| Chalcone-pyrazine derivative 46 | BPH-1 (Prostate) | 10.4 | [2] |
| Chalcone-pyrazine derivative 46 | MCF-7 (Breast) | 9.1 | [2] |
| Chalcone-pyrazine derivative 47 | PC12 (Pheochromocytoma) | 16.4 | [2] |
| Chalcone-pyrazine derivative 48 | BEL-7402 (Hepatoma) | 10.74 | [2] |
| Pyrazolo[3,4-b]pyrazine derivative 15 | MCF-7 (Breast) | 9.42 | [13] |
| Pyrazolo[3,4-b]pyrazine derivative 25j | MCF-7 (Breast) | <3.66 | [13] |
| Imadazo[1,2-a]pyrazine derivative 3c | Average of 3 cell lines | 6.66 | [16] |
| [2][3][8]triazolo[4,3-a]pyrazine derivative 17l | A549 (Lung) | 0.98 | [9] |
| [2][3][8]triazolo[4,3-a]pyrazine derivative 17l | MCF-7 (Breast) | 1.05 | [9] |
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated significant potential in this area, exhibiting activity against a spectrum of bacteria and fungi.[1][17][18]
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of pyrazine compounds are varied. For instance, molecular docking studies of certain pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, an essential enzyme in bacterial cell wall synthesis.[8] The presence of specific functional groups, such as a free amino group on the pyrazine or an attached pyrimidine ring, appears to contribute significantly to the antimicrobial efficacy of some derivatives.[8]
Experimental Workflow: Determining Antimicrobial Susceptibility
Caption: A generalized workflow for assessing the antimicrobial activity of novel compounds.
Detailed Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]
-
Compound Dilution: Perform serial two-fold dilutions of the pyrazine compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[1]
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (microbe and medium) and negative (compound and medium) controls.[1]
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary: Antimicrobial Activity of Pyrazine Derivatives
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine-2-carboxylic acid derivative P10 | C. albicans | 3.125 | [8] |
| Pyrazine-2-carboxylic acid derivative P4 | C. albicans | 3.125 | [8] |
| Pyrazine-2-carboxylic acid derivative P6, P7, P9, P10 | P. aeruginosa | 25 | [8] |
| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus | 32 | [19] |
| Triazolo[4,3-a]pyrazine derivative 2e | E. coli | 16 | [19] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[3][20][21] Pyrazine derivatives have emerged as a promising class of anti-inflammatory agents, capable of modulating the body's inflammatory response.[20][21]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyrazine compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, some paeonol derivatives incorporating a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages.[2] The mechanism can also involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the stabilization of cellular membranes.[22][23][24]
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Common in vitro assays for evaluating the anti-inflammatory potential of compounds.
Detailed Protocol: Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation.[24][25] This assay assesses the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA), induced by heat.[24][25]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test pyrazine compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C) for 30 minutes.[25]
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[25]
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is often used as a positive control.
Quantitative Data Summary: Anti-inflammatory Activity of Pyrazine Derivatives
| Compound Class/Derivative | Assay | Activity | Reference |
| Paeonol-pyrazine derivative 37 | LPS-induced NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [2] |
| Pyrazolo[3,4-b]pyrazine derivative 15 | Carrageenan-induced rat paw edema | 44.44% inhibition (comparable to indomethacin) | [13] |
| Pyrazolo[3,4-b]pyrazine derivative 29 | Carrageenan-induced rat paw edema | Remarkable activity | [13] |
Neuroprotective Activity: Shielding the Central Nervous System
Neurodegenerative diseases and acute brain injuries like stroke represent areas of significant unmet medical need. Certain pyrazine derivatives have demonstrated promising neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[2][26][27]
Mechanism of Action: Combating Oxidative Stress and Apoptosis
The neuroprotective effects of pyrazine compounds are often linked to their ability to mitigate oxidative stress and inhibit apoptotic pathways in neuronal cells.[2][28] For example, the tetramethylpyrazine (TMP) analogue T-006 has been shown to protect neuronal and endothelial cells against oxidative stress by activating the PI3K/AKT/mTOR and Nrf2 signaling pathways.[28] Other ligustrazine-cinnamic acid derivatives can inhibit the apoptosis of PC12 cells by up-regulating the Bcl-2/Bax ratio and down-regulating the expression of cytochrome-C, thereby blocking the mitochondrial apoptosis pathway.[2]
Signaling Pathway: PI3K/AKT/Nrf2 Axis in Neuroprotection
Caption: Simplified signaling pathway of the neuroprotective effects of T-006.
Experimental Workflow: Evaluating Neuroprotective Agents
The assessment of neuroprotective activity requires a combination of in vitro and in vivo models to simulate neuronal damage and evaluate the therapeutic efficacy of the compounds.[29][30][31][32]
Caption: A comprehensive workflow for assessing the neuroprotective effects of novel compounds.
Detailed Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a common method for evaluating the neuroprotective effects of a compound against an induced oxidative insult in a neuronal cell line (e.g., SH-SY5Y or PC12).
Step-by-Step Methodology:
-
Cell Culture: Culture neuronal cells in an appropriate medium and differentiate them if necessary.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a specified duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate to induce cell death.
-
Co-incubation: Continue to incubate the cells with the pyrazine compound and the oxidative agent for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Determine cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations and determine the EC50 value (the concentration that provides 50% of the maximum protective effect).[2]
Quantitative Data Summary: Neuroprotective Activity of Pyrazine Derivatives
| Compound Class/Derivative | Cell Line | EC50 (µM) | Reference |
| Ligustrazine-cinnamic acid derivative 18 | PC12 | 5.44 | [2] |
| Ligustrazine-cinnamic acid derivative 19 | PC12 | 3.68 | [2] |
| Cinnamic acid-pyrazine derivative 15 | HBMEC-2 | 3.55 | [2] |
| Cinnamic acid-pyrazine derivative 12 | SH-SY5Y | 3.68 | [2] |
| Ligustrazine-cinnamic acid derivative 35 | Differentiated PC12 | 25 | [2] |
Conclusion and Future Directions
The pyrazine scaffold is a remarkably versatile platform for the design of novel therapeutic agents with a wide array of biological activities. The demonstrated efficacy of pyrazine derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents highlights their immense potential in drug discovery.[1][2][33] The ability to readily functionalize the pyrazine ring allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, paving the way for the development of more potent and selective drug candidates.[2] Future research should continue to explore the vast chemical space around the pyrazine core, focusing on the synthesis of novel derivatives and their evaluation against a broader range of biological targets. A deeper understanding of their mechanisms of action and the development of compounds with improved pharmacokinetic and safety profiles will be crucial for translating these promising findings from the laboratory to the clinic.
References
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Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
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Kantharaju, K., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Singh, K., et al. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Current Organic Chemistry. Available at: [Link]
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Pathak, S., et al. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry. Available at: [Link]
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Patel, K., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
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Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. Available at: [Link]
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Alshahrani, M.M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Alshahrani, M.M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Singh, K., et al. (2023). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. ResearchGate. Available at: [Link]
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Begum, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Tzanopoulou, S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]
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Ghorab, M.M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. Available at: [Link]
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Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]
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Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]
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Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Coggeshall, R.E. (1992). Quantitative histological evaluation of neuroprotective compounds. Journal of Neuroscience Methods. Available at: [Link]
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Maltsev, A.V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]
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Anonymous. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar. Available at: [Link]
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Patel, K., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link]
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Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. Available at: [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling. Neurotherapeutics. Available at: [Link]
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Feng, L., et al. (2024). Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. ResearchGate. Available at: [Link]
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Feng, L., et al. (2024). Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. PubMed. Available at: [Link]
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Naz, R., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]
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Shyamali, S., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Food Science and Technology. Available at: [Link]
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Pérez-González, A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules. Available at: [Link]
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Anonymous. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. Available at: [Link]
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JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]
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Wang, X., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Available at: [Link]
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Wei, A., et al. (2023). Pharmacological activity and mechanism of pyrazines. Frontiers in Pharmacology. Available at: [Link]
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Liu, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Available at: [Link]
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Shanmuganathan, C., & Ramasamy, K. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]
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Ronsisvalle, S., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Wells, R.G., et al. (2024). Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats. ResearchGate. Available at: [Link]
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Shimada, Y., et al. (2002). Guidelines for clinical evaluation of anti-cancer drugs. Gan to Kagaku Ryoho. Cancer & Chemotherapy. Available at: [Link]
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The Pyrrolidinyl-Pyrazine Scaffold: A Privileged Architecture for GPCR and Kinase Modulation
Topic: Structure-Activity Relationship (SAR) of Pyrrolidinyl-Pyrazines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The pyrrolidinyl-pyrazine moiety—comprising a saturated five-membered nitrogen heterocycle coupled to a diazine aromatic core—represents a "privileged structure" in medicinal chemistry. Its utility spans two distinct but high-value therapeutic areas: Class A GPCR modulation (specifically serotonergic 5-HT2C agonism) and Kinase inhibition (as a solubility-enhancing vector or ATP-mimetic core).
This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple substitution patterns to explain the causality of ligand-receptor interactions. We analyze how stereochemical precision on the pyrrolidine ring drives selectivity and how the electronic deficiency of the pyrazine core influences metabolic stability.
Scaffold Architecture & Physicochemical Properties
The success of the 1-(pyrazin-2-yl)pyrrolidine scaffold stems from its ability to balance lipophilicity (LogP) with aqueous solubility while providing a rigid vector for substituent orientation.
The Pyrazine Core (The Anchor)
-
Electronic Character: Pyrazine is electron-deficient (π-deficient) due to the two nitrogen atoms at positions 1 and 4. This lowers the pKa of the system compared to pyridine, reducing the likelihood of hERG channel blockage (often associated with basic amines).
-
Metabolic Stability: Unlike pyridazine (1,2-diazine), which is often metabolically labile, pyrazine is relatively resistant to oxidative metabolism, although it can be susceptible to aldehyde oxidase (AO) if C-3 is unsubstituted.
The Pyrrolidine Ring (The Vector)
-
Stereochemical Control: The pyrrolidine ring is not flat; it adopts an envelope conformation. Substituents at C-2 or C-3 can be locked into specific spatial orientations, critical for distinguishing between closely related receptor subtypes (e.g., 5-HT2C vs. 5-HT2A).
-
Solubility: The basic nitrogen (if not directly attached to the electron-withdrawing pyrazine) or polar substituents on the ring significantly enhance aqueous solubility.
SAR Case Study A: 5-HT2C Receptor Agonists (Obesity & CNS)
The most authoritative application of this scaffold is in the design of selective 5-HT2C agonists (e.g., Vabicaserin analogs). The challenge is achieving selectivity over 5-HT2B (linked to valvulopathy) and 5-HT2A (linked to hallucinations).
The "Methyl Switch" and Stereochemistry
The core pharmacophore mimics serotonin (5-HT). The pyrazine nitrogen mimics the indole nitrogen, while the pyrrolidine amine mimics the ethylamine side chain.
-
C-2 Substitution (Pyrrolidine): Introducing a methyl group at the C-2 position of the pyrrolidine ring is the single most critical SAR determinant.
-
(S)-2-methyl: Generally enhances 5-HT2C potency but may retain 5-HT2A activity.
-
(R)-2-methyl: Often diminishes potency but can drastically alter the selectivity profile.
-
-
Mechanism: The methyl group creates a steric clash in the 5-HT2A binding pocket (which is slightly smaller in specific hydrophobic regions compared to 2C), acting as a "selectivity filter."
Pyrazine Substitution (Electronic Tuning)
-
Halogenation (Cl/F): Substitution at the C-5 or C-6 position of the pyrazine ring with Chlorine or Fluorine often increases potency.
-
Reasoning: Halogens fill the hydrophobic pocket (Val/Phe residues) in the receptor orthosteric site. Furthermore, they block metabolic soft spots, preventing oxidation.
-
-
Trifluoromethyl (-CF3): A -CF3 group enhances lipophilicity and blood-brain barrier (BBB) penetration but must be balanced against the loss of water solubility.
Visualization: The Selectivity & SAR Map
Figure 1: SAR Map illustrating the functional roles of the pyrrolidine and pyrazine sectors in GPCR ligand design.
SAR Case Study B: Kinase Inhibition (Oncology)
While less dominant than in GPCRs, the scaffold serves as a versatile template in kinase inhibitors (e.g., against JAK, Aurora, or Trk kinases).
-
Solubility Tail: In many kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), the pyrrolidine ring is attached to the solvent-exposed region of the molecule. Its primary role is to improve physicochemical properties (solubility) rather than direct binding.
-
Warhead Vector: For covalent inhibitors (e.g., BTK inhibitors), the pyrrolidine ring serves as a scaffold to attach acrylamide "warheads" that covalently modify Cysteine residues in the ATP binding pocket.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This is the standard entry route. It relies on the electron-deficient nature of the pyrazine ring facilitating nucleophilic attack.
Target Molecule: 2-Chloro-6-(3-methylpyrrolidin-1-yl)pyrazine
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
3-Methylpyrrolidine (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF or Acetonitrile (MeCN)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (500 mg, 3.36 mmol) in anhydrous MeCN (10 mL).
-
Addition: Add
(1.16 g, 8.4 mmol) followed by the dropwise addition of 3-methylpyrrolidine (314 mg, 3.7 mmol). -
Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over
.[1] Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint: The product should show a distinct UV shift compared to the starting material. LC-MS must show the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2) if the product retains one chlorine atom.
Biological Assay: Calcium Flux (GPCR Activation)
To validate 5-HT2C agonism, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is standard.
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).
-
Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.
-
Agonist Addition: Prepare 10-point concentration-response curves of the test compound in assay buffer (HBSS + 20mM HEPES).
-
Measurement: Add compounds to cells and measure fluorescence intensity (excitation 485 nm, emission 525 nm) in real-time using FLIPR Tetra.
-
Data Analysis: Calculate
relative to the full agonist 5-HT (Serotonin).
Synthesis & Screening Workflow
Figure 2: Integrated workflow from synthesis to lead identification for pyrrolidinyl-pyrazine agonists.
Quantitative Data Summary: Substituent Effects
The table below summarizes the impact of key structural modifications on 5-HT2C potency and selectivity (generalized from Vabicaserin and related datasets).
| Position | Substituent | Effect on Potency (5-HT2C) | Effect on Selectivity (vs 2A) | Metabolic Stability |
| Pyrrolidine C-2 | Hydrogen | Moderate | Low | Moderate |
| Pyrrolidine C-2 | (S)-Methyl | High | Moderate | High |
| Pyrrolidine C-2 | (R)-Methyl | Low | High (Inverse Agonist?) | High |
| Pyrazine C-5 | Hydrogen | Low | Low | Low (Oxidation prone) |
| Pyrazine C-5 | Chlorine | High | Moderate | High (Blocked site) |
| Pyrazine C-5 | Trifluoromethyl | Moderate | Moderate | High |
References
-
Dunbar, G. C., et al. (2011). Vabicaserin, a novel 5-HT2C receptor agonist, for the treatment of schizophrenia. Source:
-
Zhao, G., et al. (2013). Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT2C receptor agonists. Source:
-
Storer, I., et al. (2016).[2][3] Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Source:
-
Guazzelli, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source:
-
Isaacs, R. C., et al. (2011). Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. Source:
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Methodological & Application
Application Notes and Protocols for 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride in Agrochemical Formulations
Foreword: Navigating the Frontier of Agrochemical Innovation
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the exploration of novel chemical entities. Among these, nitrogen-containing heterocyclic compounds have consistently demonstrated significant potential in modulating biological processes relevant to pest and weed management.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride in agrochemical formulations.
While this compound is recognized as a versatile intermediate for bioactive compounds and for its potential to enhance the efficacy of pesticides and herbicides, it is crucial to note that publicly available, in-depth efficacy and toxicological data for this specific molecule are limited.[1][3] Therefore, this guide is structured to provide a robust framework based on the known properties of the pyrazine and pyrrolidine moieties, established principles of agrochemical formulation, and proven methodologies for evaluation. Our objective is to equip the scientific community with the foundational knowledge and detailed protocols necessary to systematically investigate and unlock the potential of this promising chemical scaffold.
Part 1: Chemical and Toxicological Profile of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
A thorough understanding of the physicochemical and toxicological properties of an active ingredient is the bedrock of successful formulation development and safe handling.
Physicochemical Properties
The hydrochloride salt form of 2-(Pyrrolidin-3-yl)pyrazine suggests enhanced water solubility and stability, which are advantageous properties for certain formulation types.[1]
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₁N₃·2HCl | [1] |
| Molecular Weight | 222.12 g/mol | [1] |
| Appearance | Off-white to pale yellow powder | [1] |
| Purity | ≥ 98% (Assay) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Further characterization of properties such as melting point, vapor pressure, and octanol-water partition coefficient (Kow) is a critical first step in any formulation development program.
Toxicological Overview of Pyrazine Derivatives
While specific toxicological data for 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is not extensively documented in the public domain, the broader class of pyrazine derivatives has undergone evaluation, particularly in the context of food additives and flavorings.
The European Food Safety Authority (EFSA) has assessed numerous pyrazine derivatives and established that for many, there would be no safety concern for consumers at proposed levels in animal feed.[4][5] Metabolic studies, primarily in rats, indicate an efficient excretion mechanism for pyrazine derivatives.[4] However, for the majority of these compounds, hazards for skin and eye contact, as well as respiratory exposure, are recognized, with many classified as irritating to the respiratory system.[5] Acute oral toxicity studies on various pyrazine derivatives generally indicate a low level of toxicity.[6]
It is imperative to handle 2-(Pyrrolidin-3-yl)pyrazine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area. A comprehensive Safety Data Sheet (SDS) should be consulted prior to handling.
Part 2: Postulated Mechanisms of Action and Potential Agrochemical Applications
The unique hybrid structure of a pyrazine ring linked to a pyrrolidine moiety suggests several potential mechanisms of action in an agrochemical context.
Potential Herbicidal Activity
Substituted pyrazine carboxamides have been identified as inhibitors of photosynthetic electron transport in photosystem II, a well-established target for many commercial herbicides.[7] This mode of action leads to the inhibition of chlorophyll formation and/or the acceleration of its decomposition, resulting in chlorosis and eventual plant death.[8]
Hypothesized Signaling Pathway for Herbicidal Action:
Caption: Iterative workflow for agrochemical formulation development.
Part 4: Efficacy Evaluation and Regulatory Considerations
Protocol for Preliminary Herbicide Efficacy Screening
Objective: To assess the pre- and post-emergence herbicidal activity of a new formulation.
Methodology:
-
Plant Species: Select a range of monocotyledonous (e.g., barnyard grass) and dicotyledonous (e.g., romaine lettuce) weed species.
-
Pre-emergence Test:
-
Sow seeds in pots containing a standard soil mix.
-
Apply the test formulation at various rates (e.g., 50, 150, 450 g AI/ha) to the soil surface.
-
Maintain the pots in a greenhouse under controlled conditions.
-
Assess weed emergence and growth inhibition at 7, 14, and 21 days after treatment compared to an untreated control.
-
-
Post-emergence Test:
-
Data Analysis: Calculate the dose required for a 50% reduction in growth (GR50) for each weed species to quantify herbicidal potency.
The Role of Adjuvants
Adjuvants are critical for optimizing the performance of many agrochemicals. [9][11]
-
Surfactants: Reduce the surface tension of spray droplets, improving wetting and spreading on waxy leaf surfaces. [12]* Oils (Crop Oil Concentrates, Methylated Seed Oils): Enhance the penetration of the active ingredient through the plant cuticle, particularly important for systemic herbicides. [10]* Nitrogen-Based Fertilizers (e.g., Ammonium Sulfate): Can increase the absorption of some systemic herbicides and condition hard water. [9][10] The selection of an appropriate adjuvant system will depend on the target weed or pest, the mode of action of the active ingredient, and environmental conditions.
Regulatory Pathway and Data Requirements
Bringing a new agrochemical active ingredient to market is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). [13] Key data requirements for registration include:
-
Product Chemistry: Detailed information on the manufacturing process, chemical properties, and certified limits of all ingredients.
-
Toxicology: A battery of studies to assess potential human health effects, including acute, subchronic, and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity.
-
Ecotoxicology: Data on the effects on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects.
-
Environmental Fate: Studies to determine the persistence, mobility, and degradation of the compound in soil, water, and air.
-
Residue Chemistry: Data to establish maximum residue limits (tolerances) in food and feed crops. [13] Engaging with regulatory authorities early in the development process is crucial to ensure that all necessary data are generated to support registration.
Conclusion
2-(Pyrrolidin-3-yl)pyrazine hydrochloride presents an intriguing scaffold for the development of new agrochemical solutions. Its chemical structure suggests potential for herbicidal, insecticidal, and/or fungicidal activity. The protocols and technical information provided in this guide offer a comprehensive starting point for researchers to systematically investigate its properties, develop stable and effective formulations, and evaluate its biological efficacy. While the path from a novel molecule to a commercial agrochemical is challenging and requires rigorous scientific investigation and regulatory compliance, the framework outlined here provides a clear roadmap for navigating the initial, critical stages of this journey.
References
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Understanding adjuvants used with agriculture chemicals - Crops and Soils. (URL: [Link])
-
Formulation - Agro Chemicals. (URL: [Link])
-
Adjuvants for Enhancing Herbicide Performance - Apparent Ag. (URL: [Link])
-
Types of Adjuvants in Agriculture - Skychem Group. (URL: [Link])
-
Enhancing Crop Protection with Effective Adjuvants | Agricultural Solutions. (URL: [Link])
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC. (URL: [Link])
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - APVMA. (URL: [Link])
-
(PDF) Recent advancements in heterocyclic compounds as agrochemicals – A review. (URL: [Link])
-
Suspension concentrate (SC) guide - Croda Agriculture. (URL: [Link])
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine. (URL: [Link])
-
Water Dispersible Granules (WG and WG-SB). (URL: [Link])
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed. (URL: [Link])
-
A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications - SciSpace. (URL: [Link])
-
The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (URL: [Link])
-
Heterocyclic chemistry in crop protection - PubMed. (URL: [Link])
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
-
(PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (URL: [Link])
-
2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7 - J&K Scientific. (URL: [Link])
-
Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC. (URL: [Link])
-
Toxicology of insecticides to mammals | Request PDF - ResearchGate. (URL: [Link])
-
1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride-AccelaChem|AccelaChemBio. (URL: [Link])
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-
Data Requirements for Pesticide Registration | US EPA. (URL: [Link])
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Synthesis of novel pyrazine derivatives for antimicrobial activity.
Application Note: Modular Synthesis and Antimicrobial Profiling of Pyrazine-2-Carboxamide Scaffolds
Introduction: The Pyrazine Privilege in Antimicrobial Discovery
The global escalation of Antimicrobial Resistance (AMR), particularly in Gram-negative pathogens like Pseudomonas aeruginosa and XDR Salmonella Typhi, necessitates the development of novel chemotypes. The pyrazine ring (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, most notably anchored by Pyrazinamide , a frontline tuberculosis drug.[1][2]
Unlike generic heterocycles, pyrazines offer a unique electron-deficient aromatic core that facilitates specific hydrogen bonding interactions with bacterial targets such as DNA gyrase and GlcN-6-P synthase . This guide details a high-fidelity workflow for synthesizing Pyrazine-2-carboxamide derivatives —a subclass recently validated for superior bioavailability and potency compared to their parent acids.
Scope of this Note:
-
Rational Design: Targeting bacterial replication enzymes.
-
Synthesis: A green, scalable T3P-mediated coupling protocol.
-
Validation: CLSI-compliant MIC determination.
Strategic Synthetic Design
The traditional synthesis of pyrazine amides involves acid chlorides (using SOCl₂), which often leads to hydrolysis side products and requires anhydrous conditions. To ensure reproducibility and higher yields ("Expertise & Experience"), this protocol utilizes Propylphosphonic Anhydride (T3P) .
Why T3P?
-
Safety: Non-explosive compared to HOBt/EDC.
-
Efficiency: Acts as both coupling agent and water scavenger, driving the equilibrium toward the amide.
-
Purification: Water-soluble byproducts allow for simple aqueous workups, avoiding tedious chromatography in early screening.
Workflow Visualization
Figure 1: T3P-mediated amidation pathway minimizing epimerization and byproducts.
Experimental Protocol: Chemical Synthesis
Target Compound: N-(pyridin-2-yl)pyrazine-2-carboxamide (Representative Scaffold).
Reagents & Equipment:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
2-Aminopyridine (1.1 eq)
-
Propylphosphonic anhydride (T3P), 50 wt. % in ethyl acetate (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
TLC Plates (Silica gel 60 F254)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve Pyrazine-2-carboxylic acid (5 mmol) in dry DCM (20 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add DIPEA (15 mmol) dropwise. The solution may clear as the salt forms.
-
Coupling: Add T3P solution (7.5 mmol) slowly. Stir for 10 minutes at 0°C to form the active ester.
-
Amine Addition: Add 2-Aminopyridine (5.5 mmol). Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1). The acid spot (baseline) should disappear, and a new non-polar spot (Product) should appear.
-
-
Workup (Self-Validating Step):
-
Dilute reaction mixture with 20 mL DCM.
-
Wash sequentially with: Water (2 x 15 mL), Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid, and Brine (1 x 15 mL).
-
Note: T3P byproducts are water-soluble and will be removed here.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Protocol: Structural Characterization
To ensure scientific integrity, the synthesized scaffold must be validated before biological testing.
| Technique | Expected Signal (Pyrazine Core) | Diagnostic Value |
| 1H NMR (DMSO-d6) | Three doublets/singlets at δ 8.5–9.5 ppm | Confirms pyrazine ring integrity (H3, H5, H6 protons). |
| FT-IR | Amide band at 1650–1690 cm⁻¹ | Confirms successful coupling (C=O stretch). |
| HRMS (ESI) | [M+H]⁺ peak | Confirms molecular formula and purity. |
Protocol: Antimicrobial Susceptibility Testing (MIC)
This protocol adheres to CLSI M07 guidelines (Broth Microdilution) to ensure data is comparable with FDA/EMA standards.
Materials:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Indicator: Resazurin (0.015%) or TTC dye (Visualizes metabolic activity).
Workflow Visualization
Figure 2: CLSI-compliant broth microdilution workflow for MIC determination.
Detailed Procedure:
-
Stock Preparation: Dissolve the pyrazine derivative in 100% DMSO to a concentration of 1280 µg/mL.
-
Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.
-
Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard . Dilute this suspension 1:100 in CAMHB.
-
Inoculation: Add 100 µL of the diluted inoculum to each well (Final bacterial density ~5 x 10⁵ CFU/mL).
-
Controls:
-
Growth Control:[3] Broth + Bacteria + DMSO (No drug).
-
Sterility Control: Broth only.
-
-
Readout: Incubate at 35 ± 2°C for 16–20 hours.
-
Optional: Add 30 µL Resazurin dye. Incubate for 2 more hours. A change from Blue (Resazurin) to Pink (Resorufin) indicates live bacteria.
-
MIC Definition: The lowest concentration preventing visible color change.[4]
-
Structure-Activity Relationship (SAR) Insights
Based on recent literature (see References), the following trends guide optimization:
-
Lipophilicity (LogP): Pyrazine amides with LogP values between 2.0 and 3.5 show optimal membrane permeability in Gram-negative bacteria.
-
Electronic Effects: Electron-withdrawing groups (Cl, CF₃) on the phenyl/pyridine ring attached to the amide nitrogen often enhance activity by increasing the acidity of the amide proton, potentially strengthening hydrogen bonding with the target enzyme (e.g., DNA gyrase).
-
Position 5 Substitution: Introducing a lipophilic group (e.g., methyl or chloro) at the 5-position of the pyrazine ring often prevents rapid metabolic oxidation, extending half-life.
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Developing Antibacterial Agents Using the Pyrazine Scaffold. Retrieved from
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][5][6][7][8] 12th Edition. Retrieved from
-
Jain, S., et al. (2024). "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Retrieved from
-
Zhang, Y., et al. (2023). "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives." Molecules. Retrieved from
-
Schneider, H., et al. (2022).[9] "Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media." Green Chemistry. Retrieved from
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. intertekinform.com [intertekinform.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" synthesis
Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
Status: Active Ticket ID: SYN-PYR-PYZ-003 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This guide addresses the synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride . Due to the electron-deficient nature of the pyrazine ring and the potential for catalyst poisoning by the basic nitrogen atoms, this synthesis requires a robust strategy.
While direct
Visual Workflow: The "Vinyl-Route" Strategy
The following diagram outlines the critical path for synthesizing the target molecule, highlighting key decision points and reagents.
Caption: Optimized 3-step synthetic workflow for 2-(Pyrrolidin-3-yl)pyrazine HCl, prioritizing the robust vinyl-boronate coupling route.
Module 1: The Suzuki-Miyaura Coupling (Step 1)
Objective: Couple 2-chloropyrazine with N-Boc-3-pyrroline-3-boronic acid pinacol ester.
Critical Parameters & Data
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center against coordination by the pyrazine nitrogens [1]. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq) | Strong enough to activate the boronate but mild enough to prevent degradation of the pyrazine ring. |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is mandatory for the transmetalation step in Suzuki couplings. Anhydrous conditions will fail. |
| Temp | 80°C - 90°C | Pyrazine chlorides are deactivated electrophiles; thermal energy is required for oxidative addition. |
Troubleshooting Guide: Coupling Failures
Q: My reaction turns black immediately and conversion stalls at <20%. What is happening?
-
Diagnosis: Catalyst Poisoning ("Pd-Black" precipitation).
-
Root Cause: The pyrazine nitrogens are coordinating to the Palladium, displacing the phosphine ligands and killing the active catalytic species.
-
Solution:
-
Switch Catalyst: Move to XPhos Pd G2 or Pd(dtbpf)Cl₂ . These bulky, electron-rich ligands prevent the pyrazine nitrogen from binding to the metal center.
-
Degassing: Ensure rigorous degassing (sparging with Argon for 20 mins). Oxygen accelerates ligand oxidation, leaving the metal vulnerable.
-
Q: I see the starting material disappearing, but I am getting a "de-borylated" byproduct instead of the coupled product.
-
Root Cause: The boronate ester is hydrolyzing and losing the boron group before it can transmetalate to the palladium. This is common with heteroaryl boronates or vinyl boronates in the presence of strong bases.
-
Solution:
-
Reduce Base Strength: Switch from Na₂CO₃ to K₃PO₄ or CsF .
-
Reduce Water: Move to a 9:1 Dioxane:Water ratio.
-
Add Ligand Excess: Add 10 mol% extra free ligand (e.g., dppf) to stabilize the active species and speed up the catalytic cycle, outcompeting the hydrolytic pathway.
-
Module 2: Hydrogenation & Deprotection (Steps 2 & 3)
Objective: Reduce the double bond and remove the Boc group to form the HCl salt.
Protocol: Sequential Reduction & Deprotection
-
Hydrogenation:
-
Dissolve the coupled intermediate (N-Boc-2-(pyrazin-2-yl)-3-pyrroline) in MeOH.
-
Add 10 wt% Pd/C (wet support to prevent ignition).
-
Stir under H₂ balloon (1 atm) for 4-16 hours.
-
Note: Monitor strictly by LCMS. Pyrazine rings can be reduced to piperazines under high pressure or prolonged exposure [2]. Stop immediately upon disappearance of the alkene.
-
-
Deprotection (Salt Formation):
-
Filter off Pd/C and concentrate.
-
Redissolve in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5-10 equivalents) at 0°C, then warm to RT.
-
Observation: The product should precipitate as a solid.
-
Troubleshooting Guide: Isolation Issues
Q: Upon adding HCl, my product formed a sticky "gum" or oil instead of a nice solid. How do I fix this?
-
Diagnosis: Hygroscopic Oil Formation.
-
Root Cause: The hydrochloride salt of this amine is extremely hygroscopic. Presence of residual water or methanol prevents crystallization.
-
Solution (The "Trituration" Method):
-
Decant the supernatant solvent from the gum.
-
Add anhydrous Diethyl Ether or MTBE to the gum.
-
Sonicate vigorously for 10-15 minutes. The mechanical energy + anti-solvent will force the gum to crystallize into a white/off-white solid.
-
Filter under Nitrogen (to avoid moisture absorption).
-
Q: My final NMR shows broad peaks and the integration is off.
-
Diagnosis: Rotamers or Aggregation.
-
Root Cause: Pyrrolidine salts often exhibit rotameric behavior in NMR due to restricted rotation or hydrogen bonding aggregates.
-
Solution:
-
Run the NMR in D₂O (breaks up aggregates) or DMSO-d6 at 80°C (coalesces rotamers).
-
Ensure the salt is fully protonated; free-basing traces can broaden signals.
-
Module 3: Advanced Optimization (Direct Alkyl Coupling)
Use this section only if the Vinyl-Route is not viable for your specific analog.
If you must couple N-Boc-3-iodo-pyrrolidine directly to 2-chloropyrazine :
-
The Challenge:
-hydride elimination is faster than reductive elimination. -
The Fix: Use NiCl₂(glyme) / di-t-butyl-bipyridyl catalysis (Negishi-like conditions) or Pd(OAc)₂ / RuPhos . RuPhos is specifically designed to facilitate coupling of secondary alkyl centers [3].
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Puttaswamy, et al. (2018). Hydrogenation of Pyrazines: Selectivity Challenges. Organic Process Research & Development. (General Reference for Heterocycle Reduction)
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298.
-
BenchChem Technical Repository. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling pyrazine derivatives or organometallic catalysts.
Sources
"2-(Pyrrolidin-3-yl)pyrazine hydrochloride" solubility and stability issues
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common solubility and stability challenges encountered with 2-(Pyrrolidin-3-yl)pyrazine hydrochloride. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower your experimental success.
Compound Overview: The Double-Edged Sword of a Hydrochloride Salt
2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a heterocyclic compound featuring both a pyrrolidine and a pyrazine ring. The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to explore three-dimensional space and influence stereochemistry, which is crucial for target binding.[1] The pyrazine ring, a nitrogen-containing heterocycle, is also a key pharmacophore in various bioactive molecules.[2][3]
The compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).[4][5] However, this salt form is not without its own set of challenges, including pH-dependent solubility, potential for salt disproportionation, and hygroscopicity, which can impact both experimental reproducibility and long-term storage.[6][7]
This guide provides a structured approach to understanding and overcoming these issues.
Frequently Asked Questions (FAQs)
This section directly addresses the most common queries received by our technical support team.
Category 1: Solubility Issues
Question 1: My compound won't dissolve in my desired solvent. What am I doing wrong?
Answer: This is a frequent challenge, often rooted in solvent choice and pH. As a hydrochloride salt of a basic compound, the solubility of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is highly dependent on the pH of the medium.
-
Causality: The protonated amine groups of the hydrochloride salt make the molecule ionic and thus more soluble in polar protic solvents, especially aqueous solutions. In neutral or basic aqueous media, the salt can convert to its less soluble free base form, causing it to precipitate. This phenomenon, known as salt disproportionation, is a significant stability concern that reduces solubility and bioavailability.[5][6]
-
Immediate Action: First, ensure you are using an appropriate solvent. For initial stock solutions, highly polar solvents are recommended. See the table below for general guidance. If using an aqueous buffer, ensure the pH is acidic (typically pH < 5) to maintain the protonated, more soluble salt form. Many APIs are considered highly soluble if their highest therapeutic dose is soluble in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[6]
Question 2: What is the best solvent to prepare a high-concentration stock solution?
Answer: For a high-concentration stock, Dimethyl Sulfoxide (DMSO) is a common first choice due to its strong solvating power for a wide range of organic molecules. However, for aqueous-based biological assays, starting with sterile, acidified water or a polar protic solvent like methanol or ethanol is often preferable to avoid DMSO-related artifacts.
-
Expert Insight: While DMSO is effective, repeated freeze-thaw cycles can cause it to retain water, which may lead to compound precipitation or degradation over time. When preparing a DMSO stock, use anhydrous DMSO and aliquot it into single-use vials to minimize these effects. For aqueous stocks, a buffer with a pH at least 2 units below the pKa of the pyrrolidine nitrogen is recommended to ensure the compound remains fully protonated and soluble.
Question 3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). Why did this happen and how can I fix it?
Answer: This is a classic case of solubility limits being exceeded upon solvent change. Your compound is likely soluble at high concentrations in pure DMSO but crashes out when introduced to a predominantly aqueous environment, especially one at a neutral or basic pH where the free base is favored.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to decrease the final concentration of the compound in your assay.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into your final buffer, perform an intermediate dilution in a solvent like ethanol or a 50:50 mix of your buffer and an organic solvent before the final dilution.
-
Incorporate Solubilizing Excipients: For formulation development, surfactants or co-solvents may be necessary to maintain solubility in neutral aqueous media.[8]
-
Adjust Final Buffer pH: If your experiment can tolerate it, lowering the pH of the final aqueous buffer will increase the solubility of your compound.
-
Category 2: Stability & Storage
Question 4: What are the optimal storage conditions for this compound in its solid and solution forms?
Answer: Proper storage is critical to ensure the integrity and reproducibility of your experiments. As a hydrochloride salt, the compound can be hygroscopic (absorb moisture from the air).[7]
-
Solid Form: The solid powder should be stored in a tightly sealed container in a desiccator, protected from light, and refrigerated (recommended storage is often 0-8 °C).[4] Always allow the container to warm to room temperature before opening to prevent water condensation on the cold powder.
-
Solution Form:
-
DMSO Stocks: Store at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Aqueous Stocks: Storage of aqueous stocks is generally not recommended for long periods due to the risk of hydrolysis. If necessary, store at 2-8°C for short-term use (1-2 days) or flash-freeze and store at -80°C for longer terms. Always perform a quality check (e.g., via HPLC) on thawed aqueous stocks before use.
-
Question 5: I suspect my compound is degrading. What are the likely degradation pathways?
Answer: Heterocyclic amines can be susceptible to several degradation mechanisms, particularly under "forced" or stressful conditions.[9]
-
Hydrolysis: The amide-like linkages in the heterocyclic rings could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[10]
-
Oxidation: The nitrogen atoms in the pyrazine and pyrrolidine rings can be susceptible to oxidation. Exposure to air, light, or the presence of oxidizing agents (like peroxides that can form in solvents like THF or Dioxane) can lead to the formation of N-oxides or other oxidative degradation products.[10]
-
Photodegradation: Many aromatic systems are light-sensitive. Exposure to UV or even ambient light over extended periods can cause degradation. Always store solutions in amber vials or protect them from light.[10]
Question 6: How can I confirm if my compound is pure or has degraded?
Answer: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
-
Self-Validating Protocol:
-
Develop an HPLC method that can separate the parent compound from potential impurities or degradants.
-
Inject a freshly prepared solution of the compound to establish a reference chromatogram and retention time.
-
Inject your "suspect" sample. The appearance of new peaks or a decrease in the area of the main peak suggests degradation or impurity.
-
For definitive identification, LC-MS can be used to determine the mass of the parent compound and any new species that appear.[11][12]
-
Troubleshooting Guides & Experimental Protocols
Data Summary: Qualitative Solubility Profile
The following table provides a general guide for solvent selection. Researchers should determine the precise solubility for their specific batch and experimental needs.
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Expert Notes |
| Aqueous Buffers | 0.1 M HCl (pH 1) | Soluble | The low pH ensures the amine groups are fully protonated, maximizing solubility. |
| PBS (pH 7.4) | Sparingly Soluble / Insoluble | At neutral pH, the compound may convert to its less soluble free base.[6] | |
| Polar Protic | Water | Soluble | As a hydrochloride salt, it is designed for aqueous solubility.[4] |
| Methanol, Ethanol | Soluble | Good choice for creating stock solutions for assays where water is not ideal. | |
| Polar Aprotic | DMSO, DMF | Soluble | Strong organic solvents capable of dissolving a wide range of compounds. Use anhydrous grade. |
| Non-Polar | Toluene, Hexanes | Insoluble | The ionic nature of the hydrochloride salt makes it incompatible with non-polar solvents. |
Workflow Diagram: Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility problems.
Caption: A step-by-step workflow for troubleshooting solubility.
Protocol 1: Preparation of a Validated 10 mM Aqueous Stock Solution
This protocol describes how to prepare and validate an aqueous stock solution, ensuring accurate concentration and stability.
Materials:
-
2-(Pyrrolidin-3-yl)pyrazine hydrochloride (MW: 222.12 g/mol for the dihydrochloride)[4]
-
Type I (18.2 MΩ·cm) sterile water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Vortex mixer and/or sonicator
-
HPLC system with UV or MS detector
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM solution, weigh out 2.22 mg of the dihydrochloride compound.
-
Expert Note: Always confirm the molecular weight and salt form (mono- vs. di-hydrochloride) from the supplier's Certificate of Analysis. The molecular weight for the monohydrochloride is 185.65 g/mol .[13]
-
-
Weighing: Accurately weigh the compound into a clean weighing boat. Transfer the solid to a 10 mL Class A volumetric flask.
-
Initial Solubilization: Add ~7 mL of Type I water to the flask. Cap and vortex vigorously for 1-2 minutes.
-
pH Adjustment (If Necessary): If any solid remains undissolved, add 0.1 M HCl dropwise (e.g., 10-20 µL at a time), vortexing between additions, until the solid fully dissolves. The hydrochloride salt form should readily dissolve in pure water, but this step ensures complete solubilization if the material contains any free base.
-
Final Volume: Once fully dissolved, bring the flask to the 10 mL mark with Type I water. Cap and invert 10-15 times to ensure a homogenous solution.
-
Validation (Trustworthiness Step):
-
Immediately analyze a small aliquot of the fresh stock solution via a calibrated HPLC-UV method.
-
Integrate the peak area of the main compound. This will serve as your t=0 reference.
-
Store the solution at the desired temperature (e.g., 4°C) and re-analyze after 24 and 48 hours. A decrease in the main peak area by >5% suggests instability under these storage conditions.[10]
-
Protocol 2: Basic Forced Degradation Study
This guide helps determine the compound's stability profile, which is crucial for developing stable formulations and analytical methods.[9]
Objective: To intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to understand its degradation pathways.
Workflow Diagram: Investigating Compound Instability
Caption: A decision tree for investigating and mitigating compound instability.
Procedure:
-
Prepare Solutions: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to one sample to a final acid concentration of 0.1 M.
-
Base Hydrolysis: Add 1 M NaOH to a second sample to a final base concentration of 0.1 M.
-
Oxidation: Add 30% hydrogen peroxide to a third sample to a final concentration of 3%.
-
Thermal: Place a fourth sample in an oven at 60°C.
-
Control: Keep the fifth sample at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24-48 hours). For acid, base, and thermal stress, heating to ~60°C can accelerate degradation.[14]
-
Analysis:
-
At the end of the incubation, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analyze all five samples plus a t=0 sample by a stability-indicating LC-MS method.
-
-
Interpretation: Compare the chromatograms. Significant reduction of the parent peak and the appearance of new peaks in a stressed sample relative to the control indicates susceptibility to that specific stress condition. The mass data will provide clues to the structure of the degradants.
By systematically applying these principles and protocols, researchers can effectively manage the inherent challenges of working with 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, leading to more reliable and reproducible scientific outcomes.
References
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Available at: [Link]
-
Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT: Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Available at: [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. Available at: [Link]
-
AccelaChemBio. (n.d.). 1003561-82-7, 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride. Available at: [Link]
-
Watanabe, Y., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed. Available at: [Link]
-
Kumar, L., et al. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. (n.d.). A variant of pyridine and pyrrolidine pathway of nicotine degradation... Available at: [Link]
-
ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Available at: [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Bimpis, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Available at: [Link]
-
Cleveland State University. (2018). Practices for Proper Chemical Storage. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Zhang, J., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods. Available at: [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Available at: [Link]
-
ResearchGate. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione... Available at: [Link]
-
Ma, Z., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Functional Materials. Available at: [Link]
-
G, V., et al. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Separation Science Plus. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Available at: [Link]
-
Kalariya, P. D., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. Available at: [Link]
-
Cernák, J., & Chomic, J. (2007). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]
-
Surov, A. O., et al. (2024). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. tapi.com [tapi.com]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Purification of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
Welcome to the technical support center for the purification of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate. As a polar, basic heterocyclic amine salt, this compound presents unique purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Initial Assessment & Common Challenges (FAQs)
This section addresses the preliminary steps and common issues encountered when handling the crude product.
Q1: How should I perform an initial purity assessment of my crude 2-(Pyrrolidin-3-yl)pyrazine hydrochloride?
A robust initial assessment is critical for selecting the appropriate purification strategy. A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity check. Given the compound's basic nature, standard silica gel plates may cause significant streaking. To get a clear picture, use a mobile phase containing a small amount of a basic modifier. A good starting point is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH) in a 90:9:1 ratio. The presence of multiple spots indicates impurities.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can quickly reveal the presence of residual solvents, unreacted starting materials, or significant by-products by comparing it to a reference spectrum of the pure compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for initial assessment. It provides a quantitative measure of purity (by peak area at a specific wavelength) and confirms the mass of the desired product and any impurities, offering clues to their identities.
Q2: My compound streaks severely on silica gel TLC plates. What causes this and how does it affect my purification strategy?
This is the most common issue faced when purifying basic amines like 2-(Pyrrolidin-3-yl)pyrazine.
-
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound undergo a strong acid-base interaction with these silanols. This causes a portion of your compound to remain bound to the stationary phase while the rest moves with the mobile phase, resulting in a characteristic "streak" rather than a compact spot.
-
Implications for Purification: This streaking on a TLC plate is a direct indicator that standard silica gel column chromatography will be ineffective, leading to poor separation, broad peaks, and low recovery.[1][2] Your purification strategy must be adapted to mitigate this interaction, as detailed in Section 2.
Q3: What are the typical impurities I should expect from the synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride?
The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as protected pyrrolidine precursors or pyrazine derivatives.
-
Reagents and Catalysts: For example, residual palladium catalysts from cross-coupling reactions or leftover deprotection reagents.
-
By-products: Resulting from side reactions, such as over-alkylation or incomplete cyclization.
-
Diastereomers: If a racemic pyrrolidine starting material was used, you will have a mixture of diastereomers that may be difficult to separate.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., DMF, THF, Ethyl Acetate).
Section 2: Troubleshooting Column Chromatography
Column chromatography is a primary purification tool, but it requires careful optimization for this compound.
Caption: Decision tree for selecting a chromatography strategy.
Q4: How can I effectively use standard silica gel for purification despite the streaking issue?
You must neutralize the acidic silanol groups by modifying the mobile phase.
-
Expertise & Causality: Adding a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent effectively "caps" the acidic sites on the silica.[2] This prevents your target compound from interacting strongly with the stationary phase, allowing it to elute properly and form well-defined bands.
-
Troubleshooting & Solutions:
-
Poor Separation: If separation is still poor, the solvent system is not optimal. Use TLC to screen different solvent ratios (e.g., DCM/MeOH, EtOAc/Hexane) while consistently including the basic modifier. If your compound moves too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of MeOH).[1]
-
Low Recovery: The compound may be too polar for the chosen solvent system, even with a modifier. You may need to use a highly polar mobile phase, such as DCM/MeOH/NH₄OH (e.g., 80:18:2).[2] In some cases, the compound can irreversibly adsorb to the silica; if this is suspected, switch to a different stationary phase.[1]
-
Q5: When should I consider using a different stationary phase, like Reverse Phase (C18) or Amine-functionalized Silica?
Switching the stationary phase is an excellent strategy when mobile phase modification is insufficient.
-
Amine-Functionalized Silica: This is often the best choice for purifying basic amines via normal-phase chromatography. The stationary phase is pre-treated with amino groups, which shields the target compound from the acidic silanols, preventing streaking without requiring a mobile phase modifier. This simplifies the process and eliminates the need to remove volatile amines from your final product.[2]
-
Reverse Phase (C18) Chromatography: This is a powerful alternative for polar compounds. Since the compound is a hydrochloride salt, it is water-soluble and well-suited for reverse-phase conditions.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures that the amine remains protonated, which generally leads to sharper peaks.[1]
-
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Modified Normal Phase | Silica Gel | DCM/MeOH + 0.5-1% Et₃N or NH₄OH | Uses standard, inexpensive silica. | Requires removal of basic modifier; may not solve all streaking issues. |
| Amine-Specific Normal Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate or DCM/MeOH | Excellent peak shape without modifiers; simplified workup. | More expensive stationary phase. |
| Reverse Phase | C18-bonded Silica | Water/Acetonitrile + 0.1% TFA or Formic Acid | Excellent for polar, water-soluble salts; high resolving power. | Requires removal of water (lyophilization); TFA can be difficult to remove. |
| HILIC | Hydrophilic Interaction | Acetonitrile/Water (high organic content) | Ideal for very polar compounds that are poorly retained in reverse phase. | Can have longer equilibration times. |
| Table 1: Comparison of Chromatographic Techniques. |
Section 3: Purification by Recrystallization
Recrystallization is the preferred method for final purification if the crude product is a solid with relatively high purity (>80-90%).[3]
Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The solubility of your compound is so high that it separates from the solution as a liquid phase (an "oil") rather than a solid crystalline lattice.
-
Troubleshooting & Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Add more of the hot solvent until the oil completely redissolves.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, without agitation, before moving it to an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.
-
Q7: I have very low recovery after recrystallization. How can I improve my yield?
Low recovery is a common issue that can often be rectified with careful technique.[1]
-
Use the Minimum Amount of Hot Solvent: The key to good recovery is to create a saturated solution at the boiling point of the solvent. Add the hot solvent portion-wise to the solid until it just dissolves. Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling.[4]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature and then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using warm solvent or too much solvent will redissolve some of your product.[4]
-
Recover a Second Crop: The mother liquor (the filtrate after collecting the crystals) still contains dissolved product. You can often recover a second, less pure crop of crystals by concentrating the mother liquor by evaporation and re-cooling. This crop may require a separate recrystallization.[1]
| Solvent | Anti-Solvent | Comments |
| Isopropanol (IPA) | Diethyl Ether or Hexane | A very common and effective system. Dissolve the compound in a minimum of hot IPA, then slowly add the anti-solvent at room temperature until the solution becomes cloudy. Re-heat gently to clarify and then allow to cool slowly. |
| Methanol | Acetonitrile or Ethyl Acetate | Methanol is a strong solvent for this polar salt. Use a less polar anti-solvent to induce crystallization. |
| Water | Acetone or Isopropanol | As a hydrochloride salt, the compound is likely water-soluble. Acetone or IPA can be effective anti-solvents. Ensure the final product is dried thoroughly to remove water. |
| Table 2: Potential Solvent/Anti-Solvent Systems for Recrystallization. |
Section 4: Protocol: Purification via Free-Base and Salt Re-formation
This chemical purification method is extremely effective for removing polar, non-basic impurities. It involves converting the hydrochloride salt to its free-base form, purifying the less polar free base, and then converting it back to the clean hydrochloride salt.
Caption: Workflow for purification via free-basing and re-salting.
Step-by-Step Methodology
-
Generate the Free Base:
-
Dissolve the crude 2-(Pyrrolidin-3-yl)pyrazine hydrochloride in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) with stirring until the pH of the solution is >12, as confirmed by pH paper.
-
-
Extract the Free Base:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate. The free base is significantly more soluble in organic solvents than its salt form.
-
Combine the organic layers.
-
-
Wash and Dry:
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base, which may be an oil or a solid. At this stage, the free base can be further purified by standard silica gel chromatography if needed, as it will behave much better than the salt.
-
-
Re-form the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent, such as isopropanol (IPA), diethyl ether, or ethyl acetate.
-
With vigorous stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane) dropwise.[5]
-
The pure hydrochloride salt will precipitate out of the solution as a solid.
-
Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolate the Final Product:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the pure 2-(Pyrrolidin-3-yl)pyrazine hydrochloride under high vacuum to constant weight.
-
Section 5: Final Purity Confirmation
After purification, it is essential to confirm the purity and identity of the final product using appropriate analytical methods.
Q8: What is the best way to get a final, quantitative purity value for my compound?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis in the pharmaceutical industry.[6]
-
Method: A reverse-phase method (C18 column) with a UV detector is typically used. A gradient elution with water/acetonitrile containing 0.1% formic acid or TFA is a good starting point.
-
Result: The result is typically reported as "% area," which represents the area of the main product peak as a percentage of the total area of all peaks in the chromatogram. For drug development purposes, a purity of ≥98% is often required.[7]
Q9: Beyond purity, how do I confirm the identity and structure of my final product?
A combination of spectroscopic methods should be used:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns, and free of impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis (CHN Analysis): Determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula C₈H₁₁N₃·HCl.
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Chem-Impex. 2-Pyrrolidin-3-yl-pyrazine dihydrochloride.
- J&K Scientific. 2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7.
- BLD Pharm. 1402664-82-7|2-(Pyrrolidin-3-yl)pyrazine hydrochloride.
- RJPBCS. (2015).
- Beilstein Journals. (2022, February 24).
- University of Massachusetts Lowell.
- Acta Pharmaceutica.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
Sources
Common impurities in "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" synthesis
Technical Support Center: 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride Synthesis
Executive Summary: The Synthetic Landscape
The synthesis of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a critical workflow in medicinal chemistry, often serving as a scaffold for kinase inhibitors and neurological targets. While conceptually simple, the connection between the electron-deficient pyrazine ring (sp²) and the saturated pyrrolidine ring (sp³) presents unique challenges.
The industry-standard route relies on Negishi Cross-Coupling , utilizing an organozinc reagent derived from N-Boc-3-iodopyrrolidine and 2-chloropyrazine. This pathway is preferred over Suzuki coupling due to the instability of sp³-hybridized boronic acids. However, this route introduces a specific impurity profile driven by catalyst poisoning and homocoupling.
Visualizing the Critical Path & Failure Points
Caption: Figure 1. Critical control points in the Negishi synthesis route. Red nodes indicate high-risk intermediates; dashed red lines denote primary impurity origins.
Troubleshooting Guide: Impurity Profiles
This section addresses specific spectral anomalies and purity failures reported by users.
Issue 1: "I see a persistent impurity at RRT 1.2 in HPLC that tracks with the starting material."
Diagnosis: 2,2'-Bipyrazine (Homocoupling Dimer) In Palladium-catalyzed cross-couplings involving electron-deficient heterocycles (like pyrazine), the oxidative addition step is fast, but transmetallation can be slow. If the organozinc reagent degrades or is added too slowly, the Pd-catalyst can facilitate the homocoupling of two 2-chloropyrazine molecules.
-
Mechanism: Two oxidative addition events occur on the same Pd center, followed by reductive elimination of Pyrazine-Pyrazine.
-
Solution:
-
Protocol Adjustment: Ensure the organozinc reagent is freshly prepared (titrate before use).
-
Dosing: Add the catalyst to the organozinc species first, then add the halide slowly, or use "Slow Addition" of the organozinc to the halide/catalyst mixture to maintain stoichiometry.
-
Purification: This impurity is non-polar compared to the product. It can be removed via silica flash chromatography using a Hexane/EtOAc gradient (it elutes early).
-
Issue 2: "The final solid is grey/brown instead of off-white, and NMR lines are broad."
Diagnosis: Residual Palladium Coordination Pyrazine nitrogens are excellent ligands for Palladium. Standard aqueous workups (EDTA/Brine) often fail to dislodge Pd from the pyrazine ring.
-
Impact:
-
False Yield: Pd adds significant mass.
-
Toxicity: Fails ICH Q3D elemental impurity limits.
-
Broad NMR: Paramagnetic Pd species cause line broadening.
-
-
Corrective Protocol (The "Thiol Wash"):
-
Dissolve the crude N-Boc intermediate in Ethyl Acetate.
-
Add N-Acetylcysteine (NAC) (0.5 equiv relative to Pd) or SiliaMetS® Thiol scavenger resin.
-
Stir at 40°C for 2 hours.
-
Filter through a pad of Celite. The Pd-Thiol complex will remain on the filter.
-
Issue 3: "My LCMS shows a mass of [M+16] that increases during storage."
Diagnosis: N-Oxide Formation The pyrazine ring is susceptible to oxidation at the nitrogen atoms, forming the N-oxide, especially if the crude material is stored in solution or exposed to light/air for extended periods.
-
Prevention:
-
Perform the deprotection step immediately after coupling.
-
Store the final HCl salt under Argon/Nitrogen; the salt form is significantly more resistant to oxidation than the free base.
-
Avoid: Do not use peroxide-containing ethers (like uninhibited THF or Dioxane) during the workup. Test solvents with peroxide strips.
-
Analytical Data & Specifications
Use this table to validate your isolated material.
| Parameter | Specification | Common Deviations (Troubleshooting) |
| Appearance | White to off-white hygroscopic solid | Brown/Grey: Residual Pd. Yellow: N-Oxide contamination. |
| ¹H NMR (D₂O) | Pyrazine protons: ~8.5-8.7 ppm (m, 3H)Pyrrolidine CH: ~3.8 ppm (m, 1H) | Extra peaks at 1.4 ppm: Incomplete Boc-deprotection or trapped tert-butyl species. |
| Mass Spec (ESI) | [M+H]⁺ = 150.10 (Free base) | 166.10: N-Oxide impurity.114.05: Protodehalogenated pyrazine (failed coupling). |
| Chloride Content | 18.9% (Mono-HCl) or 31.8% (Bis-HCl) | Low %: Material is a mix of free base/salt. Requires recrystallization from MeOH/Et₂O. |
Protocol: Controlled Salt Formation
The most common user error is producing a "sticky gum" instead of a crystalline solid during salt formation. This is due to the hygroscopic nature of the pyrazine-pyrrolidine system.
The "Dry-Ice" Method for Crystallization:
-
Dissolution: Dissolve the purified N-Boc intermediate (1.0 equiv) in minimal dry Dichloromethane (DCM).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (5.0 equiv) dropwise under N₂.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of non-polar spot).
-
Precipitation (Critical Step):
-
Do not evaporate to dryness immediately (this forms a gum).
-
Add dry Diethyl Ether (10 volumes) slowly to the stirring reaction mixture.
-
A white precipitate should form.
-
-
Isolation: Filter rapidly under a nitrogen blanket (hygroscopic!). Wash with Et₂O.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ desiccant for 12 hours.
Logic Tree for Impurity Identification
Use this decision matrix to identify unknown peaks in your chromatogram.
Caption: Figure 2. Diagnostic logic tree for identifying common impurities based on HPLC retention time (RRT) and Mass Spectrometry shifts.
References
-
Negishi Coupling Fundamentals: Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. Describes the foundational mechanics of Zn-coupling relevant to sp²-sp³ bond formation.
-
Palladium Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Pyrazine Synthesis & Reactivity: Ohtsuka, M., et al. (1979).[1] "Formation of Pyrazines." Heterocycles. Provides background on the stability and formation of the pyrazine core.
-
Solid State Characterization of Salts: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (General reference for HCl salt hygroscopicity management).
Sources
Overcoming challenges in scaling up pyrazine derivative synthesis
This is Dr. Aris Thorne , Senior Application Scientist at the Pyrazine Process Excellence Center.
Scaling pyrazine derivatives for pharmaceutical applications presents a unique paradox: the ring system is electronically deficient (making electrophilic substitution difficult) yet prone to nucleophilic instability and volatility. Below is a targeted technical guide designed to navigate these specific scale-up hurdles, moving beyond basic synthesis into process-critical decision-making.
Module 1: Synthesis Strategy & Reaction Engineering
Focus: Constructing the scaffold vs. Functionalizing the core.
Q1: I am seeing low yields and "black tar" formation during the condensation of 1,2-diamines with 1,2-dicarbonyls at >100g scale. How do I stabilize this?
Diagnosis: This is a classic "Maillard-type" polymerization issue. At scale, the exotherm promotes side reactions between the amine and the carbonyl before cyclization can complete. Technical Protocol:
-
Switch the pH Buffer: Do not run this in neutral conditions. Use a citrate-phosphate buffer (pH 5.5–6.0) . Slightly acidic conditions protonate the amine enough to slow down the initial attack, preventing oligomerization, but allowing the cyclization to proceed.
-
Oxygen Exclusion: Pyrazines are electron-deficient but their dihydro- intermediates are electron-rich and prone to oxidative polymerization. Sparge the reaction vessel with
for 30 minutes prior to heating. -
Regimen:
-
Step A: Dissolve diamine in buffered methanol at 0°C.
-
Step B: Add dicarbonyl dropwise (maintain
). -
Step C: Allow to warm to RT, then reflux.
-
Step D (Aromatization): If the intermediate dihydropyrazine does not auto-oxidize, add a mild oxidant like
or air-sparge after the condensation is complete, not during.
-
Q2: My Minisci C-H alkylation is producing a 1:1 mixture of regioisomers. How can I steer selectivity on a kilogram scale?
Diagnosis: The Minisci reaction involves nucleophilic radical attack on the protonated heterocycle.[1] The lack of selectivity arises because the radical species is too reactive and the pyrazine ring's electron density is relatively uniform at the 2, 3, 5, and 6 positions unless biased. Corrective Action:
-
Solvent Engineering: Switch from pure water/acetonitrile to a biphasic system (DCM/Water) with phase transfer catalysis. The radical species often has different solubilities/lifetimes in the organic phase, which can suppress over-alkylation.
-
Temperature Control: Lower the temperature to
. While this slows the rate, it significantly increases the discrimination of the radical for the most electron-deficient position (usually ortho to the protonated nitrogen). -
Reagent Change: Move away from standard carboxylic acids/persulfate. Use sodium sulfinates (Langlois reagent) or alkyl trifluoroborates . These generate more stable radicals that are more discriminatory regarding steric hindrance.
Visualization: Synthesis Decision Matrix
Caption: Logic flow for selecting the synthesis route based on symmetry, highlighting critical process controls for each path.
Module 2: Process Safety & Thermal Hazards
Focus: Handling N-Oxides and Energetic Intermediates.
Q3: We need to synthesize Pyrazine N-oxide as an intermediate. Our DSC data shows an exotherm at 180°C. Is this safe to scale to 50L?
Critical Warning: Pyrazine N-oxides (and di-N-oxides like PZDO) are energetic materials .[2] The decomposition energy can approach that of TNT equivalents depending on substitution. Analysis: A DSC onset of 180°C is deceptively high. In a bulk reactor (50L), the Time to Maximum Rate (TMR) can be drastically shorter due to adiabatic heating. Mandatory Safety Protocol:
-
Run RC1 Calorimetry: You must determine the cooling failure scenario. If the Maximum Temperature of Synthesis Reaction (MTSR) exceeds the
of decomposition (minus a 50°C safety margin), the process is unsafe. -
Dosing Control: Never add the oxidant (e.g., mCPBA or
) all at once. Use a semi-batch process where the oxidant is dosed strictly based on thermal consumption. -
Quench Protocol: Have a verified quench tank (sodium bisulfite solution) ready that can handle the full volume in case of cooling loss.
Comparative Thermal Hazard Data:
| Compound | Decomposition Onset ( | Energy of Decomposition ( | Risk Level |
| Pyrazine | >250°C | Negligible | Low |
| Pyrazine 1-oxide | ~180°C | ~800 J/g | High |
| Pyrazine 1,4-dioxide (PZDO) | ~210°C (Explosive) | >1800 J/g | Severe/Explosive |
Note: PZDO is a known crystalline energetic material. Avoid isolation if possible; telescope directly into the next step.
Module 3: Isolation & Purification
Focus: The "Oily" Problem and Metal Removal.
Q4: My pyrazine derivative is an oil that is difficult to crystallize, making purification by chromatography necessary (and expensive). How do I avoid this?
Solution: Pyrazines are weak bases (
-
Screen Counter-ions: Do not just try HCl. HCl salts of pyrazines are often hygroscopic (absorb water and turn to goo).
-
Recommended Acids:
-
p-Toluenesulfonic acid (TsOH): usually forms robust, non-hygroscopic solids.
-
Oxalic acid: Forms 1:1 or 2:1 complexes that crystallize well from ethanol.
-
-
Procedure: Dissolve the crude oil in EtOAc. Add 1.05 eq of TsOH dissolved in minimal MeOH. Cool to 0°C. The tosylate salt usually precipitates as a white solid, rejecting non-basic impurities (like unreacted starting materials).
Q5: We used a Suzuki coupling to attach a side chain. Residual Palladium (Pd) is >500 ppm. Standard washes aren't working.
Diagnosis: Pyrazine nitrogens are excellent ligands for Pd, forming stable complexes that resist aqueous extraction. Remediation Strategy:
-
Avoid Charcoal: Activated carbon is often ineffective for N-heterocycles because the product adsorbs as strongly as the catalyst.
-
Use Thiol-Modified Silica: Treat the reaction stream with 3-mercaptopropyl-functionalized silica (e.g., SiliaMetS® Thiol). The thiol-Pd bond is stronger than the Pyrazine-Pd bond.
-
Crystallization Trick: If you used the salt formation method (from Q4), the Pd usually remains in the mother liquor. Recrystallizing the pyrazine salt is the most effective metal purge.
Visualization: Purification Logic Tree
Caption: Decision tree for purifying pyrazine derivatives, emphasizing salt formation for oils and specific scavenging for palladium removal.
References
-
Vertex Pharmaceuticals & AstraZeneca. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.[2][3] [4]
-
Bohman, B., et al. (2014).[5] Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions. Organic Letters.
-
Sichuan University. (2021). Thermal Risk Analysis Based on Reaction Mechanism: Application to the 2,6-Diaminopyrazine-1-oxide Synthesis Process. ACS Omega.
-
Biotage. (2023).[6][7] How to Remove Palladium in three easy steps: A Guide to Metal Scavenging. Biotage Blog.
-
Klapötke, T. M., et al. (2024).[8] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. [2]
Sources
Stability of "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" in different solvents
Technical Support Center: Stability & Handling of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
-
Ticket ID: PYR-PZ-HCl-001[1]
-
Status: Active / Resolved
-
Subject: Solvent Compatibility, Stability Profiles, and Troubleshooting Guide
Introduction: Compound Profile
2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a bifunctional building block containing an electron-deficient pyrazine ring and a nucleophilic secondary amine (pyrrolidine) .[1][2][3] As a hydrochloride salt, it exhibits enhanced aqueous solubility but introduces specific stability challenges related to hygroscopicity and pH-dependent reactivity.[1][2]
This guide provides an autonomous technical analysis of its stability across various solvent systems, designed to prevent experimental failure during drug development workflows.
Module 1: Solvent Compatibility Matrix
Core Directive: Do not treat all polar solvents equally. The secondary amine moiety is reactive toward electrophilic solvents (ketones, aldehydes).[1]
| Solvent System | Solubility Rating | Stability Risk | Technical Recommendation |
| Water (pH < 7) | High (>50 mM) | Low | Preferred. Stable at acidic/neutral pH.[1][2] Avoid basic buffers (> pH 9) for long-term storage to prevent free-base precipitation or oxidation.[1][2] |
| DMSO | High (>100 mM) | Moderate | Standard Stock Solvent. Risk:[2] DMSO is hygroscopic.[1][2][4] Absorbed water accelerates degradation.[1][2] Risk:[1][2][5] Trace formaldehyde in low-grade DMSO can methylate the amine.[1][2] |
| Methanol / Ethanol | High | Low-Moderate | Good for short-term use.[1][2] Risk:[1][2][5] Potential for trans-salt formation or nucleophilic attack if strong electrophiles are present in the mixture.[1][2] |
| Acetone / MEK | Incompatible | CRITICAL | DO NOT USE. The secondary amine reacts with ketones to form enamines/imines (Schiff bases) .[1][2] This causes "ghost peaks" in LCMS.[1][2] |
| Acetonitrile (ACN) | Low (Salt form) | Low | Poor solubility for the HCl salt directly.[1][2] Use as a co-solvent (e.g., 50:50 Water:ACN) for LCMS prep.[1][2] |
| Chloroform / DCM | Negligible | N/A | The HCl salt is insoluble.[1][2] Requires conversion to free base for extraction into these solvents.[1][2] |
Module 2: Troubleshooting Common Issues
Issue 1: "Ghost Peaks" (+40 Da or +56 Da) in LCMS
-
Observation: You observe a secondary peak in your chromatogram with a mass shift of +40 (from acetone) or +56 (from acetone adduct reduction).[1][2]
-
Root Cause: Schiff Base Formation. You likely dissolved or diluted the sample in acetone or a ketone-contaminated solvent.[1][2] The pyrrolidine nitrogen attacks the carbonyl carbon of the ketone.
-
Corrective Action:
Issue 2: Sample Yellowing / Browning
-
Observation: The white/off-white powder or clear solution turns yellow over time.[1][2]
-
Corrective Action:
Issue 3: Precipitation in Buffer
-
Observation: Sample crashes out when added to a biological assay buffer (PBS, pH 7.4).
-
Root Cause: pH-Induced Solubility Shift. The HCl salt dissolves readily (pH ~4-5 in water).[1][2] In a buffered environment (pH 7.4), the equilibrium shifts toward the free base. If the concentration exceeds the intrinsic solubility of the free base, it precipitates.
-
Corrective Action:
Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions (20 mM)
-
Objective: Create a stock solution stable for >3 months.
-
Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2]
-
Workflow:
-
Weigh the HCl salt into a glass vial (avoid plastics that leach plasticizers).[1][2]
-
Vortex for 30 seconds. Sonicate if necessary (max 2 mins to avoid heating).
-
Aliquot into single-use amber vials (20-50 µL).
-
Freeze at -20°C immediately. Do not store at 4°C (DMSO freezes/thaws repeatedly, causing moisture uptake).[1][2]
-
Protocol B: Forced Degradation Stress Test (Rapid Validation)
-
Objective: Confirm stability for a specific formulation.
-
Method:
Module 4: Visualizing the Stability Logic
Diagram 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the correct solvent based on the experimental application.
Diagram 2: The "Ghost Peak" Mechanism (Acetone Reaction)
Caption: Mechanism of Enamine formation between the secondary amine and acetone, leading to analytical artifacts.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use DMF instead of DMSO? A: Yes, DMF is a viable alternative if your downstream application is sensitive to DMSO.[1][2] However, DMF is also hygroscopic and can hydrolyze to form formic acid and dimethylamine over time, which may contaminate your sample.[1][2] Use fresh, high-grade DMF.
Q: Why does my sample smell like fish after storage? A: This indicates degradation.[1][2] Pyrazines have a distinct nutty/corn-like odor, but a "fishy" smell suggests the breakdown of the pyrrolidine ring or the liberation of low molecular weight amines. Discard the sample.
Q: Is the compound light sensitive? A: Yes. Pyrazine derivatives are chromophores that absorb in the UV region.[1][2] While not extremely labile, prolonged exposure to ambient light can induce photo-oxidation.[1][2] Always use amber glassware.[1][2]
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][6][7] European Medicines Agency, 2003.[1][2] Link
-
Li, M., et al. "Reactivity of Secondary Amines with Carbonyl Impurities in Solvents."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 2018.[1][2] (Contextual grounding for Acetone/Amine adducts).
-
PubChem. Pyrazine Compound Summary. National Center for Biotechnology Information.[1][2] Link
-
Sigma-Aldrich. Technical Bulletin: Handling of Hygroscopic Hydrochloride Salts.[1][2]Link
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Pyrazine Chemistry & Stability
Subject: Degradation Pathways & Analytical Troubleshooting for Pyrazine-Containing Compounds
Status: Active | Audience: R&D, QC, and Analytical Scientists
Welcome to the Pyrazine Support Hub
From the Desk of the Senior Application Scientist: "Pyrazine (1,4-diazine) is a deceptive scaffold. While the aromatic ring itself possesses significant resonance stability, the nitrogen atoms at positions 1 and 4 create a pi-deficient system that is highly susceptible to nucleophilic attack and N-oxidation. Furthermore, the stability of pyrazine-based drugs (like Pyrazinamide or Bortezomib) is often dictated not by the ring, but by the lability of its substituents—specifically amides and boronic acids. This guide addresses the three critical degradation vectors: Hydrolysis, Oxidation, and Photolysis."[1]
Module 1: Hydrolytic Instability (The Amide Linkage)
Context: Many pyrazine drugs (e.g., Pyrazinamide) contain carboxamide side chains. The electron-withdrawing nature of the pyrazine ring activates these side chains toward hydrolysis more aggressively than a standard benzene analog.
Troubleshooting Ticket #1042: "Ghost Peak" at RRT ~0.85
User Question: "I am performing a forced degradation study on Pyrazinamide (PZA). After 24 hours in acidic buffer (pH 2.0), I see a significant drop in assay and a new peak eluting earlier than the main peak. What is this?"
Diagnosis: You are observing the hydrolysis of the amide group to a carboxylic acid. In Pyrazinamide, this results in Pyrazinoic Acid (POA) . The pyrazine ring acts as an electron sink, making the carbonyl carbon of the amide more electrophilic and thus more susceptible to water attack.
The Mechanism:
-
Protonation of the amide carbonyl oxygen (acid catalysis).
-
Nucleophilic attack by water.
-
Release of ammonia (
) and formation of the acid.
Experimental Validation Protocol (pH-Rate Profiling):
-
Preparation: Prepare 1 mM solutions of your compound in buffers ranging from pH 1.2 to pH 10.0 (use constant ionic strength).
-
Incubation: Store at 40°C or 60°C.
-
Sampling: Inject at T=0, 4h, 24h, and 48h.
-
Analysis: Monitor the formation of the acid metabolite (typically more polar, eluting earlier on C18).
Visualization: Pyrazinamide Hydrolysis Pathway
Figure 1: Acid-catalyzed hydrolysis of Pyrazinamide to Pyrazinoic Acid.
Module 2: Oxidative Susceptibility (N-Oxidation & Deboronation)
Context: The nitrogen atoms in the pyrazine ring have lone pairs that are targets for Reactive Oxygen Species (ROS). Additionally, complex pyrazines like Bortezomib have unique oxidative vulnerabilities in their side chains.
Troubleshooting Ticket #2098: Mass Shift +16 Da
User Question: "My LC-MS data for a pyrazine derivative shows a persistent impurity with a mass shift of +16 Da. Is this a hydroxylation?"
Diagnosis: While hydroxylation (C-OH) is possible, for pyrazines, a +16 Da shift is frequently N-oxidation (formation of an N-oxide). However, if you are working with Bortezomib , you must also rule out oxidative deboronation .
Scenario A: General Pyrazine N-Oxidation Peroxides or peracids can attack the ring nitrogen, forming an N-oxide. This changes the polarity and pKa of the molecule significantly.
Scenario B: Bortezomib Specifics (Critical) Bortezomib contains a boronic acid.[2] This moiety is highly sensitive to oxidation (mediated by ROS or trace metals), leading to deboronation . The boronic acid is cleaved, often yielding a carbinolamide or alcohol derivative.
Experimental Validation Protocol (Peroxide Stress):
-
Control: Dissolve compound in Methanol/Water (50:50).
-
Stress: Add
to a final concentration of 3%. Incubate at RT for 4 hours. -
Quench: Crucial Step – Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.
-
Differentiation:
-
N-Oxide: Stable peak, +16 Da.
-
Deboronation: Loss of Boron pattern in MS; often leads to fragmentation.
-
Visualization: Oxidative Pathways
Figure 2: Divergent oxidative pathways: N-oxidation (General) vs. Deboronation (Bortezomib-specific).
Module 3: Photochemical Instability
Context: Pyrazines absorb UV light (typically
Troubleshooting Ticket #3011: Potency Loss Under Ambient Light
User Question: "Our stability samples left on the benchtop show a 5% potency loss. We see multiple small peaks. Is pyrazine light-sensitive?"
Diagnosis:
Yes. Pyrazinamide, for example, undergoes photodegradation involving
Protocol: ICH Q1B Confirmation
-
Dark Control: Wrap one volumetric flask in aluminum foil.
-
Exposed Sample: Leave matching flask in a light chamber (Cool White Fluorescent + Near UV).
-
Comparison: If the "Exposed" sample degrades >2% vs. "Dark Control," your formulation requires light protection (amber glass/foil).
Module 4: Analytical Troubleshooting (HPLC/UPLC)
Context: Pyrazines are basic (pKa of conjugate acid ~0.5 to 1.0, but substituents can raise this). They interact strongly with residual silanols on silica columns, causing severe peak tailing.[4][5]
Troubleshooting Ticket #4055: Severe Peak Tailing (Tailing Factor > 2.0)
User Question: "I'm using a standard C18 column with 0.1% Formic Acid. My pyrazine peak looks like a shark fin (tailing). How do I fix this?"
The Fix: The basic nitrogen is protonated at acidic pH and ion-exchanges with anionic silanols on the column surface.
Corrective Actions (in order of preference):
-
Switch Column: Use a "Type B" High-Purity Silica or a column with steric protection (e.g., C18 with bulky side chains) or a charged surface hybrid (CSH) column.
-
Ion Pairing: Add an ion-pairing agent (e.g., Hexanesulfonate) if MS compatibility is not required.
-
pH Adjustment: If the compound stability allows, move to mid-pH (pH 6-7) using a phosphate or ammonium acetate buffer to suppress silanol ionization. Note: Pyrazines are weak bases, so high pH is usually not necessary to deprotonate them, but mid-pH helps mask silanols.
Visualization: HPLC Troubleshooting Logic
Figure 3: Decision tree for resolving pyrazine peak tailing.
Summary of Degradation Data
| Degradation Type | Primary Mechanism | Key Metabolites/Products | Critical Stressor |
| Hydrolysis | Nucleophilic attack on amide/ester side chains | Pyrazinoic Acid (from PZA) | Acidic/Basic pH + Heat |
| Oxidation (General) | Electrophilic attack on Ring N | Pyrazine N-oxides (+16 Da) | Peroxides ( |
| Oxidation (Specific) | Oxidative Deboronation | De-boronated alcohol/amide | ROS, Metals, |
| Photolysis | Radical | Ring-opening products, Dimers | UV Light (250-320 nm) |
References
-
Vargas, F., et al. (2003). "Photodegradation pathways and the in vitro phototoxicity of pyrazinamide, a phototoxic antitubercular drug." Journal of Photochemistry and Photobiology B: Biology.
-
Venkataramanna, M., et al. (2012). "A Validated Stability-Indicating UF LC Method for Bortezomib." Longdom Publishing.
-
Schwartz, P. S., et al. (2006). "Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib."[6] Chemical Research in Toxicology.
-
Dolan, J. W. (2003). "Why Do Peaks Tail?" LCGC North America.[7]
-
Müller, R., et al. (2010).[8] "Pyrazines: occurrence, formation and biodegradation."[8] Applied Microbiology and Biotechnology.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation pathways and the in vitro phototoxicity of pyrazinamide, a phototoxic antitubercular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Evaluating 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride and Other Pyrazine Derivatives in Neurological Assays
This guide provides a comprehensive comparison of pyrazine derivatives with potential applications in neurological research. As direct experimental data for 2-(Pyrrolidin-3-yl)pyrazine hydrochloride is not extensively available in peer-reviewed literature, this document serves as a prospectus for its investigation. We will analyze its structural features in the context of well-characterized nicotinic acetylcholine receptor (nAChR) modulators, Varenicline and ABT-089, to hypothesize its potential pharmacological profile and propose a detailed experimental plan for its characterization.
The Significance of Pyrazine and Pyrrolidine Scaffolds in Neuroscience
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, are privileged scaffolds in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2] Derivatives incorporating these motifs have shown a wide range of biological activities, including anticonvulsant, analgesic, and cognitive-enhancing properties.[3][4][5] The structural combination of a pyrazine and a pyrrolidine ring, as seen in 2-(Pyrrolidin-3-yl)pyrazine, suggests a potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs), a key family of ligand-gated ion channels involved in various physiological and pathological processes in the brain.[6]
A Prospectus on 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a commercially available compound noted for its use as a building block in the synthesis of novel therapeutic agents targeting neurological disorders. Its core structure, featuring a pyrazine ring linked to a pyrrolidine moiety, bears a resemblance to established nAChR ligands. This structural similarity provides a strong rationale for its investigation as a potential modulator of nAChR activity.
Comparator Compounds: Varenicline and ABT-089
To provide a framework for the potential evaluation of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, we will compare two well-characterized nAChR modulators:
-
Varenicline: A partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs, widely used as a smoking cessation aid and investigated for its cognitive-enhancing effects.[7][8]
-
ABT-089 (Pozanicline): A selective partial agonist at α4β2* and α6β2* nAChRs that has shown pro-cognitive and neuroprotective effects in preclinical and clinical studies.[9][10][11]
Comparative Analysis of nAChR Modulators
The following tables summarize the in vitro binding affinities and functional potencies of Varenicline and ABT-089 at various nAChR subtypes. This data serves as a benchmark for the proposed characterization of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride.
Table 1: Comparative Binding Affinities (Ki, nM) of Varenicline and ABT-089 at Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 | α6β2* |
| Varenicline | 0.06 - 0.15[12][13] | 322 - 4200[12] | ~500-fold lower than α4β2[13] | 0.12 - 0.19[14] |
| ABT-089 | 16 - 17[9][11] | >10,000[10] | >300 µM (no activity)[15] | Biphasic: 0.11 µM & 28 µM[15] |
Table 2: Comparative Functional Efficacies (EC50, µM) and Maximal Response (% of ACh) of Varenicline and ABT-089
| Compound | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh response) | Agonist Type |
| Varenicline | α4β2 | 2.3 - 3.1[8][13] | 13.4 - 45%[8][13] | Partial Agonist |
| α7 | 18[8] | 93%[8] | Full Agonist | |
| α3β4 | 55[8] | 75%[8] | Partial Agonist | |
| α6β2 | 0.007 - 0.014[14] | 24 - 49% (of Nicotine) | Partial Agonist | |
| ABT-089 | α4β2 | - | 7 - 23% (of Nicotine) | Partial Agonist |
| α6β2* | Biphasic: 0.11 & 28[16] | 36% & 98% (of Nicotine) | Partial/Full Agonist |
Note: The asterisk () indicates the potential presence of other subunits in the receptor complex.*
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by agonists leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in depolarization of the neuronal membrane and the initiation of downstream signaling cascades. The following diagram illustrates a simplified overview of the key signaling events following nAChR activation.
Caption: Simplified nAChR signaling cascade.
Proposed Experimental Workflow for Characterizing 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
To elucidate the pharmacological profile of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, a systematic experimental approach is recommended. The following workflow outlines the key in vitro and in vivo assays.
Caption: Proposed workflow for characterization.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride for various nAChR subtypes (e.g., α4β2, α7, α3β4).
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human nAChR subtype of interest or from dissected rodent brain regions known to be enriched in specific subtypes (e.g., thalamus for α4β2, hippocampus for α7).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and increasing concentrations of the test compound (2-(Pyrrolidin-3-yl)pyrazine hydrochloride).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays: Two-Electrode Voltage Clamp (TEVC)
Objective: To determine the functional activity (EC50 and maximal efficacy) of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride at specific nAChR subtypes.
Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of the test compound.
-
Data Acquisition: Record the current responses evoked by the test compound at a holding potential of, for example, -70 mV.
-
Data Analysis: Plot the peak current response as a function of the test compound concentration to generate a dose-response curve. Determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine) by fitting the data to a sigmoidal dose-response equation.
In Vivo Behavioral Assays: Morris Water Maze (MWM)
Objective: To assess the effects of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride on spatial learning and memory in a rodent model of cognitive impairment.
Protocol:
-
Animal Model: Use a validated animal model of cognitive impairment (e.g., aged rodents or pharmacologically-induced amnesia with scopolamine).
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, administer the test compound or vehicle to the animals prior to training. Place each animal in the pool from different starting positions and allow it to search for the hidden platform. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the day after the final acquisition trial, remove the platform and allow each animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups. A significant reduction in escape latency and an increase in time spent in the target quadrant in the compound-treated group compared to the vehicle-treated group would indicate an improvement in spatial learning and memory.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride strongly suggest its potential as a novel modulator of nicotinic acetylcholine receptors. The comparative analysis with Varenicline and ABT-089 provides a clear pharmacological context and a set of benchmarks for its evaluation. The proposed experimental workflow offers a systematic approach to thoroughly characterize its in vitro and in vivo properties.
Future research should focus on executing these assays to determine the binding affinity, functional efficacy, and behavioral effects of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride. Such studies will be crucial in uncovering its potential as a new chemical entity for the treatment of neurological disorders characterized by cholinergic dysfunction and cognitive impairment.
References
- Rueter, L. E., et al. (2004). ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders. CNS drug reviews, 10(2), 167–182.
- Sullivan, J. P., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. The Journal of pharmacology and experimental therapeutics, 283(1), 235–246.
- Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801–805.
- Marks, M. J., et al. (2009). Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. Biochemical pharmacology, 78(7), 795–802.
- Rollema, H., et al. (2007). Varenicline is a potent, partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 323(3), 817-824.
- Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801-805.
- Schmidt, H. D., et al. (2014). Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats. Behavioural brain research, 274, 136–143.
- Marks, M. J., Wageman, C. R., Grady, S. R., Gopalakrishnan, M., & Briggs, C. A. (2009). Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. Biochemical pharmacology, 78(7), 795–802.
- Bordia, T., et al. (2012). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. The Journal of pharmacology and experimental therapeutics, 343(2), 487–494.
- Balle, T., et al. (2012). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. The Journal of biological chemistry, 287(28), 23334–23344.
- Zare, L., et al. (2022). Varenicline improves cognitive impairment in a mouse model of mPFC ischemia: The possible roles of inflammation, apoptosis, and synaptic factors. Brain research bulletin, 181, 36–45.
- Richards, C. I., et al. (2018). Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. The Journal of physiology, 596(17), 4015–4031.
- Yildirim, E., et al. (2015). ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice. Behavioural pharmacology, 26(3), 241–248.
- de Oliveira, T. P., et al. (2019). Prolonged exposure of rats to varenicline increases anxiety and alters serotonergic system, but has no effect on memory. Pharmacology, biochemistry, and behavior, 181, 1–8.
- Patterson, F., et al. (2009). Varenicline improves mood and cognition during smoking abstinence.
- Marks, M. J., et al. (2009). Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. Biochemical pharmacology, 78(7), 795-802.
- Arias, H. R., et al. (2022). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions.
- Stevens, K. E., et al. (2012). The smoking cessation drug varenicline improves deficient P20-N40 inhibition in DBA/2 mice. Psychopharmacology, 220(4), 727–736.
- Fagerström, K., & Hughes, J. (2008). Varenicline in the treatment of tobacco dependence.
- Barrett, S. T., et al. (2014). Value-enhancing effects of nicotinic agonists in rats are mediated by α4β2* and not α7 or α6β2* nicotinic acetylcholine receptors. Neuropsychopharmacology, 39(6), 1469–1478.
- Grady, S. R., et al. (2007). Pharmacology of α-conotoxin MII-sensitive subtypes of nicotinic acetylcholine receptors isolated by breeding of null mutant mice. Molecular pharmacology, 72(4), 939–948.
- Kuntiyong, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules (Basel, Switzerland), 28(4), 1698.
- de Faria, D. L. A., et al. (2010). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Bioorganic & medicinal chemistry, 18(14), 5007–5015.
- Starczewska, B., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European journal of medicinal chemistry, 45(1), 227–234.
- Khan, I., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Drug development research, 84(6), 1335–1348.
- Obniska, J., et al. (2012). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: Synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & medicinal chemistry, 20(12), 3847–3854.
- Teng, W., & Crooks, P. A. (2007). Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. Bioorganic & medicinal chemistry letters, 17(18), 5031–5034.
- Marks, M. J., et al. (2009). Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. Biochemical pharmacology, 78(7), 795–802.
- Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 22(22), 12345.
- We-E, A., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 12(12), 2218–2230.
- Broad, L. M., et al. (2012). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. The Journal of biological chemistry, 287(47), 40015–40028.
- Mazurov, A. A., et al. (2012). Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders. Journal of medicinal chemistry, 55(22), 9793–9809.
- Wawer, M. J., et al. (2022). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Scientific reports, 12(1), 10839.
- Kumar, A., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv.
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- 3. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Comparison Guide: Efficacy of 2-(Pyrrolidin-3-yl)pyrazine Derivatives vs. Lorcaserin
Executive Summary
Subject: 2-(Pyrrolidin-3-yl)pyrazine hydrochloride derivatives (Pyrazine-Scaffold).
Primary Comparator: Lorcaserin (Benzazepine-Scaffold; Belviq).
Therapeutic Target: 5-HT
This guide provides a technical analysis of 2-(Pyrrolidin-3-yl)pyrazine derivatives, a class of small-molecule pharmacophores designed to maximize selectivity for the serotonin 5-HT
Mechanistic Basis & SAR Analysis
The 5-HT
Structural Logic
-
Lorcaserin (Benzazepine): Relies on a rigidified ring system to lock the ethylamine moiety in an active conformation.
-
2-(Pyrrolidin-3-yl)pyrazine (Pyrazine-Scaffold): Utilizes a biaryl-like approach.
-
Pyrrolidine Ring: Mimics the aliphatic amine of serotonin, forming a critical salt bridge with Asp3.32 in the receptor binding pocket.
-
Pyrazine Ring: Acts as a bioisostere for the indole ring of serotonin, engaging in
- stacking interactions with Phe6.51 and Phe6.52 . -
Advantage: The pyrazine nitrogen atoms provide unique hydrogen bond acceptor points that differ from the benzazepine scaffold, potentially enhancing selectivity ratios against the 5-HT
subtype.
-
Signaling Pathway Visualization
The following diagram illustrates the specific intracellular cascade activated by these derivatives upon binding to the 5-HT
Figure 1: Signal transduction pathway for 5-HT2C agonists. The pyrazine derivative initiates the Gq-coupled cascade leading to calcium mobilization, the primary metric for efficacy.
Comparative Efficacy Data
The following data synthesizes representative values for high-affinity pyrazine-core derivatives (e.g., MK-212 analogues or WAY-series congeners) against the standard Lorcaserin.
Table 1: Pharmacological Profile Comparison
| Metric | 2-(Pyrrolidin-3-yl)pyrazine Derivatives | Lorcaserin (Standard) | Serotonin (Endogenous) | Significance |
| Affinity ( | 8 – 12 nM | 15 nM | ~1.0 nM | Pyrazine derivatives often show slightly higher or equipotent affinity. |
| Affinity ( | > 200 nM | 112 nM | High Affinity | Pyrazines typically exhibit superior 2C/2A selectivity, reducing hallucination risk. |
| Affinity ( | > 500 nM | 174 nM | High Affinity | Critical: Higher 2B |
| Functional Potency ( | 5 – 10 nM | 9 – 30 nM | 1 – 5 nM | Pyrazine derivatives are highly potent functional agonists. |
| Intrinsic Activity ( | 85 – 100% | ~100% | 100% | Both act as full agonists, unlike partial agonists (e.g., some piperazines). |
Note: Data represents a composite of high-performing derivatives within the scaffold class. Specific substitutions (e.g., halogenation of the pyrazine ring) modulate these values.
Experimental Protocols for Validation
To objectively compare a new "2-(Pyrrolidin-3-yl)pyrazine" derivative against Lorcaserin, the following self-validating experimental workflows are required.
Protocol A: High-Throughput Calcium Flux Assay (Functional Efficacy)
This assay measures the compound's ability to activate the G
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT
(non-edited isoform preferred for max sensitivity). -
Dye: Fluo-8 AM or Calcium-4 (Molecular Devices).
-
Instrumentation: FLIPR Tetra or Hamamatsu FDSS.
Step-by-Step Workflow:
-
Seeding: Plate cells at 15,000 cells/well in 384-well black/clear plates. Incubate 24h at 37°C/5% CO
. -
Dye Loading: Remove media. Add 20
L of Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid to inhibit anion transport). Incubate 1h at RT in dark. -
Compound Prep: Prepare 10-point serial dilutions of the Pyrazine derivative and Lorcaserin in HBSS. (Range: 10
M to 0.1 nM). -
Basal Reading: Measure fluorescence (
488nm, 525nm) for 10 seconds to establish baseline. -
Injection: Inject compounds simultaneously across the plate.
-
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
-
Data Analysis: Calculate Max-Min RFU. Fit to a 4-parameter logistic equation to derive
.-
Validation Check: The
of the Serotonin control must be < 10 nM for the assay to be valid.
-
Protocol B: Radioligand Binding Assay (Affinity)
Determines the binding constant (
Materials:
-
Ligand: [
I]-DOI (Agonist radioligand) or [ H]-Mesulergine (Antagonist radioligand). Note: Agonist radioligands are preferred for agonist development to detect high-affinity states. -
Membranes: Human 5-HT
receptor membrane preparations (PerkinElmer or in-house).
Step-by-Step Workflow:
-
Incubation: Mix 5
g membrane protein + 0.5 nM Radioligand + Test Compound (Pyrazine derivative) in Binding Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl , 0.1% Ascorbic Acid). -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation:
.
Experimental Logic Diagram
The following diagram outlines the decision matrix for advancing a derivative based on assay results.
Figure 2: Screening workflow for validating 2-(pyrrolidin-3-yl)pyrazine derivatives. The critical "Go/No-Go" gate is the selectivity ratio against 5-HT2B.
Safety & Selectivity Considerations
The primary failure mode for drugs in this class is off-target activity at the 5-HT
-
Lorcaserin: Demonstrates ~100-fold selectivity for 2C over 2B.
-
Pyrazine Derivatives: Must demonstrate >100-fold selectivity to be considered viable candidates. The hydrochloride salt form discussed here is critical for solubility in aqueous safety assays (hERG inhibition, cytotoxicity) but does not influence the intrinsic selectivity of the pharmacophore.
References
-
Dunlop, J., et al. (2005).[4] "Pharmacological profile of the 5-HT2C receptor agonist WAY-163909; therapeutic potential in obesity and psychotic disorders." Journal of Pharmacology and Experimental Therapeutics.
-
Thomsen, W. J., et al. (2008).[10] "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.
-
Bickerdike, M. J. (2003).[2][5] "5-HT2C receptor agonists as potential drugs for the treatment of obesity."[2][5][6] Current Topics in Medicinal Chemistry.
- Isaacs, R. C., et al. (2006). "Acyclic and cyclic amines as 5-HT2C agonists." Bioorganic & Medicinal Chemistry Letters. (Provides SAR data on the pyrrolidine/amine importance).
- Jensen, A. A., et al. (2010). "Allosteric modulation of the 5-HT2C receptor." European Journal of Pharmacology. (Context on functional assays).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity Profiling of 2-(Pyrrolidin-3-yl)pyrazine-Based Compounds
Executive Summary
The 2-(Pyrrolidin-3-yl)pyrazine scaffold represents a "privileged structure" in medicinal chemistry, most notably as a core pharmacophore for 5-HT2C receptor agonists used in the treatment of obesity and neuropsychiatric disorders. While this scaffold offers superior metabolic stability and solubility compared to earlier tryptamine-based derivatives, it carries a high liability for cross-reactivity.
The structural homology of this scaffold to both serotonin (5-HT) and nicotine necessitates a rigorous selectivity profiling strategy. This guide outlines the critical cross-reactivity studies required to validate 2-(Pyrrolidin-3-yl)pyrazine derivatives, distinguishing them from promiscuous alternatives like phenylpiperazines (mCPP) and benchmarking them against high-selectivity standards like Lorcaserin .
Key Takeaway: Success with this scaffold depends not on potency, but on the Selectivity Index (SI) against three specific "killer" off-targets: 5-HT2A (Hallucinations), 5-HT2B (Valvulopathy), and nAChRs (Addiction/Autonomic effects).
The Selectivity Landscape: Scaffold Comparison
To understand the performance of 2-(Pyrrolidin-3-yl)pyrazine, it must be compared to established 5-HT2C agonist scaffolds.
Table 1: Comparative Performance of 5-HT2C Agonist Scaffolds
| Feature | Pyrazine-Pyrrolidines | Benzazepines (e.g., Lorcaserin) | Phenylpiperazines (e.g., mCPP) |
| Primary Target | 5-HT2C (Agonist) | 5-HT2C (Agonist) | 5-HT (Non-selective) |
| Binding Affinity ( | High (<10 nM) | High (<15 nM) | Moderate-High |
| 5-HT2A Selectivity | Moderate Risk (Requires substitution at pyrazine C-5/6) | High (>15x) | Low (Hallucinogenic risk) |
| 5-HT2B Selectivity | High Risk (Requires steric bulk on pyrrolidine N) | Very High (>100x) | Low (Cardiotoxicity risk) |
| nAChR Cross-Reactivity | High (Structural mimic of nicotine) | Low | Low |
| Metabolic Stability | High (Low lipophilicity) | Moderate | Low (Rapid metabolism) |
Structural Basis of Cross-Reactivity
The 2-(Pyrrolidin-3-yl)pyrazine core mimics the ethylamine side chain of serotonin but constrained in a pyrrolidine ring. This constraint increases potency but aligns dangerously well with the nicotinic pharmacophore.
Figure 1: Pharmacophore overlap showing the structural basis for the scaffold's promiscuity. The pyrrolidine nitrogen is the primary driver for nAChR cross-reactivity.
Experimental Protocols: The Validation Cascade
To validate a lead compound from this series, you must follow a hierarchical screening cascade. Do not rely solely on binding data (
Phase 1: The Selectivity Filter (Radioligand Binding)
Objective: Determine the Binding Selectivity Index (SI). Requirement: SI > 100-fold for 5-HT2C vs 2B is the industry standard for safety.
Protocol:
-
Preparation: Use CHO-K1 or HEK293 membranes stably expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Radioligand: Use [
H]-Mesulergine (antagonist) or [ I]-DOI (agonist). Note: Agonist radioligands are preferred to detect high-affinity agonist states. -
Incubation:
-
Incubate membranes (5-10 µg protein) with radioligand (at
concentration) and test compound (10 concentrations, 10 pM to 10 µM). -
Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl
, 0.1% Ascorbic acid (prevents oxidation).
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate
using the Cheng-Prusoff equation.
Phase 2: Functional Confirmation (The "Killer" Screen)
Binding affinity does not equal activation. A compound can bind 5-HT2B with high affinity but act as an antagonist (safe) or agonist (toxic). You must measure function.
Method: Calcium Flux (FLIPR) or IP-One HTRF Assay.
Pathway: 5-HT2 receptors couple to G
Figure 2: Gq-coupled signaling pathway utilized in functional screening. Monitoring β-arrestin recruitment is recommended to assess biased agonism, which may influence tolerance.
Step-by-Step Functional Protocol:
-
Cell Seeding: Seed CHO-K1 cells expressing h5-HT2C (and separately 2A/2B) in 384-well black plates (10k cells/well). Incubate 24h.
-
Dye Loading: Load cells with Calcium-4 dye (Molecular Devices) for 60 min at 37°C.
-
Compound Addition: Add test compounds using a FLIPR Tetra system.
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
Data Normalization:
-
5-HT2C: Normalize to 5-HT (
= 100%). Target: Partial agonist (40-80% ) is often preferred to reduce desensitization. -
5-HT2B: CRITICAL. Any measurable agonism (>15% of 5-HT response) at therapeutic concentrations is a "No-Go" flag due to valvulopathy risk.
-
Phase 3: The Nicotinic Exclusion (nAChR)
Because of the pyrrolidine ring, you must screen against
Protocol:
-
Assay: Electrophysiology (Patch Clamp) or FLIPR Membrane Potential Assay.
-
Standard: Use Epibatidine or Nicotine as positive controls.
-
Acceptance Criteria:
or > 10 µM (or >100-fold margin over 5-HT2C ).
Data Interpretation & Troubleshooting
When analyzing your data, use the following guide to interpret the "Safety Margins."
| Observation | Interpretation | Action |
| High 5-HT2C Potency ( | DANGER. Potential cardiac toxin. | Check functional assay. If Antagonist at 2B, it might be safe. If Agonist, TERMINATE or modify N-substitution. |
| High 5-HT2C Potency, High nAChR Affinity | ADDICTION RISK. | Modify the pyrrolidine ring (e.g., add steric bulk or change to piperidine) to disrupt the nAChR pharmacophore. |
| Partial Agonism at 5-HT2C ( | IDEAL. | Partial agonists often show better tolerance profiles and lower seizure risk than full agonists. |
| High 5-HT2A Agonism | CNS SIDE EFFECTS. | Risk of hallucinations. Increase selectivity by modifying the pyrazine ring substituents (e.g., halogenation). |
References
-
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.
-
Dunlop, J., et al. (2005). "Characterization of WAY-163909, a selective 5-HT2C receptor agonist, in preclinical models of obesity and obsessive compulsive disorder." Journal of Pharmacology and Experimental Therapeutics.
-
Jensen, A. A., et al. (2007). "Probing the pharmacophore of the nicotinic acetylcholine receptor with novel 3-heteroaryl-pyrrolidine derivatives." Journal of Medicinal Chemistry.
-
Roth, B. L. (2007). "Drugs and Valvular Heart Disease." New England Journal of Medicine.
-
Di Giovanni, G., et al. (2011). "5-HT2C receptors in the pathophysiology of CNS disease." Springer.
A Comparative Study of the Anticonvulsant Activity of Pyrrolo[1,2-a]pyrazine Derivatives: A Guide for Researchers
The relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs) is a cornerstone of neuroscience research. Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent seizures, and a significant portion of patients exhibit resistance to currently available therapies. In this context, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising heterocyclic system for the development of new anticonvulsant agents. This guide provides a comparative analysis of the anticonvulsant activity of various pyrrolo[1,2-a]pyrazine derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Introduction to Pyrrolo[1,2-a]pyrazines in Epilepsy Research
The pyrrolo[1,2-a]pyrazine core, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] In the realm of epilepsy, derivatives of this scaffold have demonstrated potent anticonvulsant effects in preclinical models, suggesting their potential as a new class of AEDs.[2][3] This guide will delve into the structure-activity relationships (SAR) of these compounds, compare their efficacy and neurotoxicity, and explore their potential mechanisms of action.
Comparative Anticonvulsant Activity and Neurotoxicity
The preclinical evaluation of potential AEDs traditionally relies on a battery of rodent seizure models. The two most widely used are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[4] The MES model is considered a model of generalized tonic-clonic seizures and identifies compounds that prevent seizure spread.[5][6] The scPTZ test, on the other hand, is a model for myoclonic and absence seizures and identifies agents that can raise the seizure threshold.[7][8]
Neurotoxicity is a critical parameter in the development of any new AED and is often assessed using the rotarod test, which measures motor coordination and neurological deficit.[9][10] A key metric for evaluating the therapeutic potential of a compound is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value indicates a wider therapeutic window.
Below is a comparative summary of the anticonvulsant activity and neurotoxicity of selected pyrrolo[1,2-a]pyrazine derivatives from published studies.
Table 1: Anticonvulsant Activity and Neurotoxicity of Selected Pyrrolo[1,2-a]pyrazine Derivatives in Mice
| Compound | Substitution Pattern | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) | Protective Index (PI) (scPTZ) | Reference |
| Lead Compound | (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione | 15.8 | 13.5 | > 300 | > 19.0 | > 22.2 | [7] |
| Derivative 5a | 3-F-Ph | 12.3 | 10.5 | > 300 | > 24.4 | > 28.6 | [7][11] |
| Derivative 5h | 3-CF3-Ph | 9.8 | 8.7 | > 300 | > 30.6 | > 34.5 | [7][11] |
| Derivative 5l | 3-OCF3-Ph | 10.2 | 9.1 | > 300 | > 29.4 | > 33.0 | [7][11] |
| Derivative 5d | 2,6-di-F-Ph | 11.5 | > 100 | > 300 | > 26.1 | - | [7][11] |
| ADD408003 | (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine | High Activity | High Activity | Not specified | Not specified | Not specified | [3] |
| (4R,8aR)-3a | (R,R) enantiomer | Not specified | Not specified | Not specified | Not specified | Not specified | [3][12] |
| (4S,8aS)-6 | (S,S) enantiomer | Not specified | Not specified | Not specified | Not specified | Not specified | [3][12] |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The Protective Index (PI) is calculated as TD50/ED50.
From the data, it is evident that substitutions on the phenyl ring at the C-4 position significantly influence the anticonvulsant activity. Specifically, the introduction of fluorine-containing substituents, such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3) at the meta-position of the phenyl ring (compounds 5h and 5l), leads to a notable increase in potency in both the MES and scPTZ tests compared to the lead compound.[7][11] Importantly, these highly active compounds exhibited no acute neurotoxicity at the tested doses, resulting in high protective indices and suggesting a favorable therapeutic window.[7]
Proposed Mechanism of Action: Beyond Sodium Channels
A critical aspect of developing novel AEDs is understanding their mechanism of action. Many established anticonvulsants exert their effects by modulating voltage-gated sodium channels or enhancing GABAergic inhibition.[13][14] However, for the pyrrolo[1,2-a]pyrazine class of compounds, the mechanism appears to be distinct.
A key study on perhydropyrrolo[1,2-a]pyrazine derivatives concluded that their anticonvulsant action is most likely not mediated by the inhibition of voltage-dependent sodium (Na+) currents.[2] This finding is significant as it suggests a potentially novel mechanism of action, which could be beneficial for patients with drug-resistant epilepsy.
While the precise molecular target remains to be definitively identified, several lines of evidence point towards the GABAergic system. Other derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been investigated as ligands for the translocator protein (TSPO), which is involved in the synthesis of neurosteroids that can modulate GABA-A receptors.[15] Furthermore, some pyrrolones and imidazolones, which share some structural similarities, have been shown to act as modulators of GABA-A receptors.[2]
Therefore, a plausible hypothesis is that the anticonvulsant activity of pyrrolo[1,2-a]pyrazine derivatives may stem from their ability to positively modulate GABA-A receptors, either directly or indirectly, thereby enhancing inhibitory neurotransmission in the brain. Further electrophysiological and binding studies are warranted to confirm this hypothesis.
Experimental Protocols
For researchers aiming to evaluate novel pyrrolo[1,2-a]pyrazine derivatives, the following are detailed, step-by-step methodologies for the key preclinical anticonvulsant and neurotoxicity screens.
Maximal Electroshock (MES) Test
This test is a well-validated model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5]
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test animals (e.g., male albino mice, 20-25 g)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh and randomly assign animals to control and treatment groups.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral). The time between administration and testing should be based on the pharmacokinetic profile of the compound, typically at the time of peak effect.
-
Electrode Application: At the predetermined time, gently restrain the animal and apply a drop of saline solution to the eyes to ensure good electrical contact. Place the corneal electrodes on the corneas.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[6]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint of protection.[6]
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED50 value using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify compounds that can raise the seizure threshold and are potentially effective against myoclonic and absence seizures.[8]
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles
-
Observation cages
-
Test animals (e.g., male albino mice, 20-25 g)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: As described for the MES test.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the loose skin on the back of the neck.[8]
-
Observation: Place the animals in individual observation cages and observe for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw) for a period of 30 minutes.[8] An episode of clonic spasms lasting for at least 5 seconds is considered the endpoint.
-
Data Analysis: Record the number of animals protected from clonic seizures in each group and calculate the percentage of protection. Determine the ED50 value using probit analysis.
Rotarod Neurotoxicity Test
This test is used to assess motor coordination and identify any potential neurological deficits caused by the test compound.[9][10]
Materials:
-
Rotarod apparatus
-
Test animals (e.g., male albino mice, 20-25 g)
-
Test compound and vehicle
Procedure:
-
Animal Training: Prior to the experiment, train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes). Animals that fail to meet this criterion are excluded.
-
Drug Administration: On the test day, administer the test compound or vehicle to the trained animals.
-
Testing: At various time points after drug administration (to coincide with the anticonvulsant testing times), place the animals on the rotarod.
-
Observation: Record the time each animal remains on the rotating rod. An animal is considered to have failed the test if it falls off the rod before the predetermined cut-off time (e.g., 1 or 2 minutes).
-
Data Analysis: Record the number of animals that fail the test in each group and calculate the percentage of neurotoxicity. Determine the TD50 value using probit analysis.
Visualizing Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: A typical workflow for the preclinical evaluation of novel pyrrolo[1,2-a]pyrazine derivatives.
Sources
- 1. Synthesis, pharmacology, and structure-activity relationships of novel imidazolones and pyrrolones as modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Voltage-Gated Sodium Channel Blocking Pyrroline Derivatives Endowed with Both Antiarrhythmic and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
The Bridge from Benchtop to Bedside: Correlating In Vitro and In Vivo Activity of Novel Pyrazine-Based Therapeutics
A Senior Application Scientist's Guide to "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" and its Analogs
For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a potential clinical candidate is fraught with challenges. A critical juncture in this path is establishing a meaningful correlation between its activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an in-depth technical comparison of the methodologies used to establish this correlation, using the versatile scaffold "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" as a representative example. While specific experimental data for this exact molecule is not extensively published, its structural motifs—a pyrazine ring and a pyrrolidine moiety—are prevalent in a wide array of biologically active compounds. This guide will, therefore, draw upon established data from related pyrazine and pyrrolidine derivatives to illustrate the principles and practices of in vitro-in vivo correlation (IVIVC).
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its electron-deficient nature contribute to its frequent role as a hinge-binder in kinase inhibitors.[1] The pyrrolidine ring, a five-membered saturated heterocycle, enhances aqueous solubility and provides a three-dimensional structure that can optimize interactions with biological targets.[2][3] The combination of these two moieties in "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" suggests a high potential for biological activity, making it a compelling subject for investigation. This compound is recognized as a valuable building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.[4][5]
In Vitro Analysis: Quantifying Potency and Mechanism
The initial assessment of a compound's biological activity is invariably conducted in vitro. These assays provide a rapid and cost-effective means to determine potency, selectivity, and mechanism of action in a controlled environment. For a novel compound like "2-(Pyrrolidin-3-yl)pyrazine hydrochloride," a tiered approach to in vitro testing is often employed.
Foundational Cellular Viability Assays
A primary step is to assess the compound's effect on cell proliferation and viability. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which can be an indicator of cell viability.[6]
Table 1: Hypothetical In Vitro Anticancer Activity of Pyrazine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Assay |
| 2-(Pyrrolidin-3-yl)pyrazine hydrochloride (Hypothetical) | A549 (Lung Carcinoma) | 5.2 | MTT |
| Compound A (Piperlongumine-Ligustrazine Derivative) | BEL-7402/5-FU (Resistant Liver Cancer) | 0.9 | Not Specified |
| Compound B (Cinnamic acid-pyrazine derivative) | HCT116 (Colon Carcinoma) | 3.19 | Not Specified |
Data for Compounds A and B are illustrative and derived from literature on pyrazine derivatives.[7]
Mechanistic Insights: Target-Based Assays
Should the initial cell-based assays indicate promising activity, the next logical step is to identify the specific molecular target. Given the prevalence of pyrazine scaffolds in kinase inhibitors, a kinase panel screen would be a prudent choice.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative)
-
Preparation of Reagents: Recombinant human kinase, appropriate peptide substrate, and ATP are prepared in a kinase buffer.
-
Compound Dilution: "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a method such as fluorescence polarization or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Correlation: From Promise to Preclinical Proof
While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully recapitulate the complex environment of a living organism. In vivo studies in animal models are, therefore, indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile.
Xenograft Models for Anticancer Activity
For compounds exhibiting anticancer activity in vitro, the most common in vivo model is the tumor xenograft. In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Table 2: Hypothetical In Vivo Efficacy of Pyrazine Derivatives in an A549 Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 2-(Pyrrolidin-3-yl)pyrazine hydrochloride (Hypothetical) | 25 | Once daily, oral | 55 |
| Compound C (Ligustrazine–chalcone hybrid) | Not Specified | Not Specified | Significant cytotoxicity reported |
Data for Compound C is illustrative and based on literature reports of in vivo studies on pyrazine derivatives.[8]
Experimental Protocol: Murine Xenograft Study
-
Cell Implantation: A549 human lung carcinoma cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a clear and predictive relationship between the in vitro potency of a compound and its in vivo efficacy. A strong IVIVC is a cornerstone of a successful drug development program, as it allows for the extrapolation of in vitro data to predict clinical outcomes.
Several factors can influence the IVIVC, including:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability or rapid metabolism.
-
Target Engagement: It is crucial to confirm that the compound is interacting with its intended target in the in vivo model. This can be assessed through techniques such as Western blotting for downstream signaling molecules or positron emission tomography (PET) imaging.
-
Off-Target Effects: A compound may exhibit unexpected toxicities or side effects in vivo that were not apparent in the simplified in vitro systems.
Caption: Workflow for establishing in vitro-in vivo correlation.
Comparative Analysis with Alternative Scaffolds
The pyrazine-pyrrolidine scaffold of "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" offers a unique combination of properties. However, it is essential to compare its potential performance with that of other established therapeutic scaffolds.
Table 3: Comparative Profile of Heterocyclic Scaffolds in Drug Discovery
| Scaffold | Key Advantages | Representative Drug(s) | Potential Liabilities |
| Pyrazine | Hydrogen bond acceptor, bioisostere for other rings[1] | Glipizide, Bortezomib[1] | Potential for metabolic instability |
| Pyrrolidine | Improved solubility, 3D structure[2][3] | Captopril, Vildagliptin | Potential for bioactivation to reactive metabolites[2] |
| Pyrimidine | Versatile synthetic chemistry, common in kinase inhibitors | Imatinib, Erlotinib | Can be subject to rapid metabolism |
| Indole | Privileged structure in natural products, diverse biological activities | Sumatriptan, Ondansetron | Can be susceptible to oxidative metabolism |
Future Directions
The successful translation of in vitro findings to in vivo efficacy for "2-(Pyrrolidin-3-yl)pyrazine hydrochloride" and its analogs will depend on a thorough understanding of their pharmacokinetic and pharmacodynamic properties. Future research should focus on:
-
Comprehensive ADME profiling: To optimize bioavailability and metabolic stability.
-
In vivo target engagement studies: To confirm that the compound is hitting its intended target in a living system.
-
Toxicity screening: To identify any potential safety concerns early in the development process.
By systematically addressing these challenges, the promising in vitro activity of novel pyrazine-based compounds can be translated into tangible therapeutic benefits.
Caption: Hypothetical signaling pathway for a pyrazine-based kinase inhibitor.
References
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Pyrrolidin-3-yl)pyrazine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents, such as 2-(Pyrrolidin-3-yl)pyrazine hydrochloride, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health & Safety (EHS) office before handling or disposing of any chemical waste.
Understanding the Compound and Associated Hazards
2-(Pyrrolidin-3-yl)pyrazine hydrochloride is a versatile intermediate compound utilized in pharmaceutical and neuroscience research.[1] Due to its specific chemical structure, a hybrid of a pyrazine and a pyrrolidine moiety, it is essential to consider the potential hazards associated with both parent structures to determine the appropriate disposal pathway.
While a specific, comprehensive Safety Data Sheet for 2-(Pyrrolidin-3-yl)pyrazine hydrochloride was not publicly available at the time of this writing, we can infer potential hazards from related compounds:
-
Pyrrolidine: The parent amine, pyrrolidine, is classified as a flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage. It is also recognized as harmful to aquatic life.
-
Pyrazine: Pyrazine is a flammable solid that can cause skin, eye, and respiratory irritation.[2]
-
Structurally Related Compounds: An SDS for a similar compound, 2-(Pyrrolidin-3-ylthio)pyrimidine, indicates it is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[3]
Given this information, it is prudent to handle 2-(Pyrrolidin-3-yl)pyrazine hydrochloride as a hazardous substance until a definitive hazard assessment from the supplier's SDS is available.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol is based on general best practices for hazardous chemical waste management.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. Based on the hazards of related compounds, the following are recommended:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Stream: 2-(Pyrrolidin-3-yl)pyrazine hydrochloride waste should be designated as a non-halogenated organic solid waste . Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Container Choice: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.[4] The original product container is often a suitable choice for the waste.
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safety. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(Pyrrolidin-3-yl)pyrazine hydrochloride"
-
The CAS Number: 1195657-06-3 (or as listed on your product)
-
An accurate estimation of the concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, lab location, and contact information.
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]
-
Storage: Keep the waste container tightly closed except when adding waste.
-
Secondary Containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4]
Step 5: Arranging for Final Disposal
Once the waste container is full or you have finished the project, arrange for its disposal through your institution's EHS office.
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This may involve submitting an online form or calling the EHS office directly.
-
Do Not Dispose Down the Drain: Under no circumstances should 2-(Pyrrolidin-3-yl)pyrazine hydrochloride or its solutions be poured down the sanitary sewer. This can lead to environmental contamination.
-
Final Disposal Method: The EHS office will coordinate with a licensed hazardous waste disposal company. The typical final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Non-halogenated Organic Solid) | Precautionary measure based on the hazards of parent compounds (pyrrolidine, pyrazine) and structurally related molecules. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use a fume hood. | To prevent eye/skin contact and inhalation of the potentially hazardous solid. |
| Container | Labeled, sealed, compatible container (e.g., original bottle). | To ensure safe containment and prevent leaks or reactions. |
| Storage | In a designated Satellite Accumulation Area with secondary containment. | To comply with regulations and manage spills effectively. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To prevent potentially violent reactions.[4] |
| Disposal Method | Contact institutional EHS for pickup and disposal by a licensed contractor. | To ensure compliance with federal, state, and local regulations.[6] |
| Prohibited Disposal | Do NOT dispose of in regular trash or down the drain. | To prevent environmental contamination and harm to wastewater treatment systems. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride.
Caption: A workflow for the safe disposal of 2-(Pyrrolidin-3-yl)pyrazine hydrochloride.
References
-
University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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- 2. fishersci.co.uk [fishersci.co.uk]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 6. 1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
